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Core Science & Biosynthesis

Foundational

Carfilzomib (2R,4R)-diol: Structural Origins, Physicochemical Properties, and Analytical Profiling

Executive Summary Carfilzomib is a highly potent, second-generation, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Its pharmacological efficacy is dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib is a highly potent, second-generation, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Its pharmacological efficacy is driven by a unique tetrapeptide α-keto-epoxide warhead. However, this electrophilic epoxide ring is inherently susceptible to nucleophilic attack and aqueous hydrolysis. This technical whitepaper provides an in-depth analysis of Carfilzomib (2R,4R)-diol , the primary hydrolytic degradation product and principal in vivo metabolite (designated as M16). We explore its mechanistic formation, physicochemical properties, pharmacokinetic implications, and the self-validating analytical methodologies required for its quantification during drug development.

Chemical Structure and Mechanistic Origins

Carfilzomib selectively targets the chymotrypsin-like activity of the 20S proteasome[1]. Its mechanism of action relies on the α-keto-epoxide moiety forming a dual covalent morpholino adduct with the N-terminal threonine of the proteasome. Because this epoxide is highly reactive, it dictates both the drug's efficacy and its primary degradation pathway.

The hydrolysis of the epoxide ring yields a diol. The stereospecific opening of this ring results in the formation of Carfilzomib (2R,4R)-diol (CAS: 2049025-83-2)[2][3]. The formation of this diol occurs via two distinct, context-dependent pathways:

  • In Vivo Metabolism (Enzymatic Causality): Within biological systems, the conversion is catalyzed by microsomal epoxide hydrolase (mEH / EPHX1). This enzyme regulates cellular homeostasis by rapidly hydrolyzing reactive epoxides into less-reactive, easily excretable diols[4].

  • In Vitro Degradation (Formulation Causality): In pharmaceutical matrices, hydrolytic degradation is driven by environmental moisture and pH extremes. Kinetic studies on model α-keto-epoxides demonstrate that while degradation is relatively independent of pH between 4 and 7, it exhibits significant acid and base catalysis at pH < 2 and pH > 8, with activation energies (Ea) ranging from 16.8 to 20.3 kcal/mol[5].

Pathway CFZ Carfilzomib (Parent Drug) Active Epoxyketone Diol Carfilzomib (2R,4R)-diol (M16 Metabolite / Impurity) CFZ->Diol In vivo metabolism CFZ->Diol In vitro degradation mEH Microsomal Epoxide Hydrolase (mEH / EPHX1) mEH->Diol H2O Aqueous Hydrolysis (Formulation Degradation) H2O->Diol Inactive Inactive Metabolite (No 20S Proteasome Inhibition) Diol->Inactive Pharmacological outcome

Carfilzomib degradation and metabolism pathway to the inactive (2R,4R)-diol.

Physicochemical Properties

Understanding the physicochemical profile of the (2R,4R)-diol is critical for formulation scientists aiming to mitigate its formation. Because the diol lacks the intact, hydrophobic epoxide ring, its polarity is slightly increased compared to the parent drug, which directly impacts its chromatographic retention behavior and solubility profile.

PropertyValue / Description
Chemical Name (S)-N-((S)-1-(((2R,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide
Molecular Formula C40H59N5O8[2]
Molecular Weight 737.9 g/mol [2]
CAS Number 2049025-83-2[2][3]
Solubility Soluble in Methanol and DMSO; practically insoluble in water[2][6]
Stability Highly sensitive to moisture, heat, and pH extremes[6][7]
Pharmacological Status Inactive (Does not inhibit the 20S proteasome)

Pharmacokinetics and Metabolic Profiling

Carfilzomib exhibits rapid systemic clearance, possessing a terminal half-life of less than one hour in humans[1]. This rapid clearance is primarily attributed to extensive extrahepatic metabolism via two main pathways: peptidase cleavage and epoxide hydrolysis[1].

The (2R,4R)-diol, clinically designated as metabolite M16 , is the predominant circulating metabolite identified in human plasma, urine, and hepatocyte models.

Causality of Pharmacological Inactivity: To exert its cytotoxic effect on malignant plasma cells, carfilzomib must form a covalent bond with the catalytic threonine residue of the 20S proteasome. Because the M16 diol metabolite has already undergone epoxide ring opening, it lacks the necessary electrophilic center to form this adduct. Consequently, the (2R,4R)-diol is entirely pharmacologically inactive. Despite the rapid systemic conversion of the parent drug to inactive metabolites like M16, carfilzomib maintains prolonged therapeutic efficacy due to its irreversible binding kinetics prior to degradation.

Analytical Methodologies: Self-Validating Protocol for Impurity Profiling

To ensure regulatory compliance with ICH guidelines, the quantification of Carfilzomib (2R,4R)-diol requires a robust, stability-indicating UHPLC-UV-MS/MS method[5][7]. The following protocol is designed as a self-validating system, incorporating internal checks to confirm causality and analytical accuracy.

Step-by-Step Methodology
  • Forced Degradation (Stress Testing):

    • Action: Subject 1 mg/mL carfilzomib in an acetonitrile/water diluent to 0.1 N HCl (acidic stress) and 0.1 N NaOH (basic stress) for 24 hours at 40°C[5].

    • Causality: This accelerates hydrolytic pathways to intentionally generate the diol impurity, establishing the method's fundamental ability to resolve the active pharmaceutical ingredient (API) from its degradation products.

  • Sample Preparation & Quenching:

    • Action: Neutralize the stressed samples to pH 7.0 using appropriate counter-ions, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality: Neutralization halts degradation at a specific time-point to ensure accurate kinetic quantification, while filtration removes particulate matter that could foul the UHPLC column.

  • UHPLC Separation:

    • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The C18 stationary phase effectively resolves the slightly more polar diol (which elutes earlier) from the parent epoxyketone. Formic acid ensures consistent protonation for downstream positive-ion mass spectrometry.

  • Q-TOF MS/MS Detection:

    • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the exact mass transition for the diol [M+H]+ at m/z 738.4.

    • Causality: High-resolution Quadrupole Time-of-Flight (Q-TOF) MS confirms the addition of H2​O (+18 Da) to the parent carfilzomib mass (m/z 720.4), definitively identifying the diol and differentiating it from isobaric peptidase cleavage products[5].

  • System Suitability (Self-Validation Check):

    • Action: Ensure chromatographic resolution ( Rs​ ) > 2.0 between the (2R,4R)-diol and the parent peak. Mass accuracy must be validated to within ±5 ppm.

Workflow Step1 1. Forced Degradation (Acid/Base/Heat/Moisture) Step2 2. Sample Preparation (Quenching & Filtration) Step1->Step2 Step3 3. UHPLC Separation (C18 Column, Gradient Elution) Step2->Step3 Step4 4. Q-TOF MS/MS Detection (Exact Mass & Fragmentation) Step3->Step4 Step5 5. Impurity Profiling (Diol Quantification) Step4->Step5

UHPLC-MS/MS workflow for carfilzomib forced degradation and diol impurity profiling.

Implications for Drug Development & Formulation

The extreme susceptibility of carfilzomib's epoxide ring to hydrolytic degradation poses significant formulation challenges. Because the drug substance is highly unstable in aqueous liquid dosage forms, standard liquid formulations are generally unviable[6].

To prevent the formation of the (2R,4R)-diol during the product's shelf-life, the commercial product (Kyprolis) is formulated as a lyophilized powder. This formulation utilizes sulfobutylether beta-cyclodextrin (SBECD) as a solubilizing and stabilizing agent, alongside citric acid for pH adjustment to maintain an optimal microenvironment[8].

Recent attempts to develop "ready-to-dilute" non-aqueous liquid formulations must strictly control moisture content to arrest the formation of diol and N-oxide impurities[6][8]. Regulatory standards dictate that total impurities, including the diol, must remain below specific thresholds (typically <4-5%) throughout the product's shelf life to guarantee patient safety and therapeutic efficacy[8].

References

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - nih.gov[Link]

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance - researchgate.net [Link]

  • CARFILZOMIB (2R,4S)-DIOL & (2R,4R)-DIOL - allmpus.com[Link]

  • Carfilzomib Impurities and Related Compound - veeprho.com[Link]

  • CAS NO : 2049025-83-2 | Product Name : Carfilzomib (2R,4R)-Diol - pharmaffiliates.com[Link]

  • WO2023067569A1 - Stable ready to dilute composition of carfilzomib - google.
  • Stabilisation Attempts of Carfilzomib Formulations and Evaluation - humanjournals.com[Link]

  • Hydroxylation Near the Epoxyketone of Carfilzomib Confers Protection from Microsomal Epoxide Hydrolase-Mediated Metabolism - researchgate.net[Link]

  • 202714Orig1s000 - accessdata.fda.gov (Pharmacology Review) - fda.gov[Link]

  • CASE COMPREHENSIVE CANCER CENTER - Clinical Trials Protocol - clinicaltrials.gov[Link]

  • 202714Orig1s000 - accessdata.fda.gov (Approval Letter) - fda.gov[Link]

Sources

Exploratory

Mechanism of formation of Carfilzomib (2R,4R)-diol impurity

The Chemical Mechanics and Analytical Control of the Carfilzomib (2R,4R)-Diol Impurity Executive Summary Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or ref...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Mechanics and Analytical Control of the Carfilzomib (2R,4R)-Diol Impurity

Executive Summary

Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. Its clinical efficacy is driven by an α,β -epoxyketone pharmacophore, which forms an irreversible covalent adduct with the 20S proteasome. However, this highly electrophilic oxirane ring introduces significant chemical liabilities during formulation and storage. This technical guide explores the structural causality, degradation kinetics, and validated analytical methodologies for monitoring its primary degradation product: the (2R,4R)-diol impurity.

The Causality of Hydrolysis: The Formulation Paradox

The physical chemistry of Carfilzomib presents a fundamental formulation paradox. The active pharmaceutical ingredient (API) contains a weakly basic morpholine ring, which necessitates an acidic formulation environment (target pH 3.0–3.1) utilizing citric acid and sulfobutylether- β -cyclodextrin to achieve adequate aqueous solubility for intravenous administration[1].

While this low pH successfully solubilizes the drug, it simultaneously acts as a potent catalyst for the degradation of the epoxide warhead. Even in lyophilized formulations where liquid water is absent, residual moisture from the drug substance, hygroscopic excipients, and the manufacturing environment provides sufficient nucleophilic equivalents to drive the acid-catalyzed hydrolysis of the oxirane ring[1].

Regioselectivity and Stereochemistry of (2R,4R)-Diol Formation

The primary degradation product formed under these acidic conditions is the (2R,4R)-diol impurity[1]. The formation of this specific diastereomer is not random; it is governed by strict regioselective and stereochemical rules inherent to α -keto epoxides[2].

  • Protonation: The acidic microenvironment (pH ~3.0) leads to the rapid, reversible protonation of the oxirane oxygen. This significantly increases the electrophilicity of the adjacent epoxide carbons.

  • Regioselective Nucleophilic Attack: In a standard aliphatic epoxide, acid-catalyzed ring opening often occurs at the more substituted carbon due to the stabilization of the developing positive charge ( SN​1 -like transition state). However, in Carfilzomib, the strongly electron-withdrawing α -carbonyl group severely destabilizes any carbocation character at the α -carbon (C2 of the oxirane). Consequently, nucleophilic attack by residual water is directed almost exclusively to the less sterically hindered and electronically favored β -carbon (the terminal methylene, C3) via an SN​2 -like mechanism[2].

  • Stereoretention: Because the water molecule attacks the terminal β -carbon, the carbon-oxygen bond at the chiral α -carbon remains intact. This pathway results in the complete retention of the original (R)-configuration at the α -stereocenter, yielding the biologically inactive (2R,4R)-diol impurity[2].

Mechanism A Carfilzomib API (α,β-Epoxyketone Warhead) B Protonated Oxirane Intermediate (Formulation pH 3.0-3.1) A->B + H⁺ (Acid Catalysis) C S_N2-like Nucleophilic Attack (H2O attacks less hindered β-carbon) B->C + H₂O (Residual Moisture) D Ring Opening & Deprotonation (Stereoretention at α-carbon) C->D Transition State E Carfilzomib (2R,4R)-Diol Impurity (Inactive Degradant) D->E - H⁺

Figure 1: Acid-catalyzed epoxide hydrolysis mechanism of Carfilzomib yielding the diol impurity.

Kinetic Profiling of the Degradation Pathway

The kinetics of this degradation are highly dependent on the pH of the microenvironment. Studies on model α -keto-epoxides mimicking the Carfilzomib warhead demonstrate that the degradation rate is relatively stable between pH 4 and 7, but accelerates significantly under acidic (pH < 3) and basic (pH > 7) conditions[2].

Table 1: Thermodynamic Parameters of α -Keto-Epoxide Degradation[2]

pH LevelCatalytic RegimeActivation Energy ( Ea​ )Primary Degradant Profile
pH 2.0 Acid-Catalyzed16.8 ± 0.1 kcal/mol(S,R)-diol (hydrolysis) & chlorohydrins
pH 4.0 - 5.0 pH-Independent~ 18.5 kcal/mol(S,R)-diol
pH 7.0 - 8.0 Base-Catalyzed20.3 ± 0.1 kcal/mol(R,R)-diastereomer, (S,R) & (R,R)-diols

Note: The stereochemical nomenclature in model compounds maps directly to the (2R,4R)-diol in the full Carfilzomib structure.

Validated Experimental Protocols for Impurity Profiling

To ensure the trustworthiness of stability data, the analytical workflow must be designed as a self-validating system. The following protocols detail the forced degradation and UHPLC-QTOF-MS quantification of the diol impurity, incorporating mass balance checks to ensure no degradation pathways are missed[3],[1].

Protocol A: Controlled Forced Degradation (System Suitability)

Causality: Generating the diol impurity in situ is required to validate the chromatographic method's resolving power against the parent API.

  • Sample Preparation: Dissolve Carfilzomib API in 0.1N HCl to a concentration of 2.0 mg/mL.

  • Stress Application: Incubate the solution at 70°C for a duration sufficient to achieve ~20% degradation (typically 2-4 hours). Why 20%? This threshold ensures sufficient impurity generation for detection without triggering secondary degradation of the primary diol product into smaller peptide fragments.

  • Quenching: Neutralize the solution immediately with 0.1N NaOH to halt the acid-catalyzed hydrolysis, preventing further degradation during the autosampler queue.

  • Dilution: Dilute the stressed sample to a working concentration of 0.5 mg/mL using absolute ethanol. Why Ethanol? Ethanol is utilized as the diluent to suppress any further aqueous hydrolysis that could occur if an aqueous buffer were used[1].

Protocol B: UHPLC-QTOF-MS Quantification Workflow

Causality: The diol impurity ( m/z 738.44) and the oxidative N-oxide impurity ( m/z 736.42) have similar retention behaviors and masses. A high-resolution QTOF system coupled with a gradient UHPLC method is mandatory for specific quantification.

  • Chromatographic Separation: Utilize a sub-2 μ m C18 column to ensure high theoretical plates for separating closely eluting diastereomers. Employ a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 20% B to 80% B over 22 minutes[3].

  • Detection: Operate the QTOF-MS in positive ESI mode. Monitor the exact mass of the parent Carfilzomib ( [M+H]+=720.4 ) and the diol impurity ( [M+H]+=738.4 ).

  • Self-Validation (Mass Balance): Calculate the total molar sum of the parent peak and all identified degradant peaks. The system is considered valid only if the mass balance is ≥98.0% relative to the unstressed control. A failure in mass balance indicates the formation of volatile degradants, precipitation, or co-elution, requiring immediate method adjustment[3].

Workflow S1 Sample Prep 0.5 mg/mL API in EtOH S2 UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 QTOF-MS/MS ESI+ Mode, Precursor m/z 738 S2->S3 S4 Data Analysis Mass Balance & Impurity Profiling S3->S4

Figure 2: Self-validating UHPLC-QTOF-MS workflow for diol impurity quantification.

Table 2: UHPLC Method Parameters for Diol Impurity Profiling[1]

ParameterSpecification / Condition
Column Sub-2 μ m C18 (e.g., BEH C18, 2.1 x 100 mm)
Flow Rate 0.4 mL/min
Injection Volume 2.0 μ L
Standard Concentration 2.5 μ g/mL (0.5% specification level)
Sample Concentration 0.5 mg/mL in Ethanol
Run Time 22 minutes

Mitigation Strategies in Drug Product Manufacturing

Because the formulation pH cannot be altered without compromising the solubility of the API, mitigation strategies must focus entirely on moisture control and thermodynamics:

  • Lyophilization Cycle Optimization: The secondary drying phase must be aggressively optimized to reduce residual moisture in the lyophilized cake to <1.0% .

  • Excipient Moisture Control: The sulfobutylether- β -cyclodextrin must be rigorously pre-dried. Cyclodextrins are highly hygroscopic and can act as local water donors to the API during shelf storage if not properly managed.

  • Strict Cold Chain Logistics: Due to the relatively low activation energy ( Ea​=16.8 kcal/mol at low pH), the hydrolysis rate is highly temperature-dependent. Maintaining a strict 2°C to 8°C cold chain is non-negotiable to suppress the kinetic energy below the activation threshold[2].

References

  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - ResearchGate.
  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - MDPI.
  • 202714Orig1s000 - Food and Drug Administration (NDA Approval) - FDA.
  • Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents - PubMed / NIH.
  • Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug - IJPSR.

Sources

Foundational

Unraveling the Biotransformation of Carfilzomib: In Vivo Identification and Pharmacokinetics of the (2R,4R)-Diol Metabolite

Executive Summary Carfilzomib is a highly potent, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. While its clinical efficacy is driven by its unique t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib is a highly potent, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. While its clinical efficacy is driven by its unique tetrapeptide epoxyketone structure, this same pharmacophore dictates its rapid systemic clearance. Unlike many small-molecule therapeutics that rely on hepatic oxidation, carfilzomib is rapidly cleared extrahepatically[2]. This technical guide explores the causality behind carfilzomib's biotransformation, providing a validated analytical workflow for the identification of its primary epoxide hydrolysis product: the Carfilzomib (2R,4R)-diol metabolite (commonly designated as M16).

Pharmacokinetics and the Epoxide Pharmacophore

Carfilzomib’s mechanism of action relies on the electrophilic nature of its epoxide ring, which forms a highly specific, irreversible morpholino adduct with the N-terminal threonine of the proteasome's β 5 subunit[3]. However, this electrophilic susceptibility also makes the drug a prime target for rapid enzymatic degradation in systemic circulation.

Following intravenous administration, carfilzomib exhibits a remarkably short half-life (often less than one hour) and a systemic clearance rate that exceeds hepatic blood flow[2]. This pharmacokinetic profile indicates that extrahepatic metabolism is the primary driver of its elimination[4],[5]. Consequently, less than 1% of the intact parent drug is excreted unchanged[1],[6].

Mechanistic Pathways: Epoxide Hydrolysis vs. Peptidase Cleavage

In vivo, carfilzomib bypasses traditional Cytochrome P450 (CYP450) metabolic systems—which play only a negligible role in its clearance[1],[2]—and instead undergoes two dominant, extrahepatic biotransformation pathways:

  • Peptidase Cleavage: Circulating and tissue-resident peptidases cleave the peptide backbone of the drug, yielding major inactive peptide fragments identified as M14 and M15[7],[6].

  • Epoxide Hydrolysis: The epoxide ring undergoes nucleophilic attack by water, a reaction catalyzed by epoxide hydrolases, resulting in the formation of the inactive Carfilzomib (2R,4R)-diol metabolite (M16)[6],[4].

Crucially, in vitro studies utilizing recombinant enzymes have demonstrated that microsomal epoxide hydrolase (mEH) —rather than soluble epoxide hydrolase (sEH)—is exclusively responsible for opening the epoxide ring to form the M16 diol[6].

G CFZ Carfilzomib (Parent) Active Epoxyketone mEH Microsomal Epoxide Hydrolase (mEH) CFZ->mEH Epoxide Ring Opening Peptidase Extrahepatic Peptidases CFZ->Peptidase Amide Bond Cleavage CYP CYP450 (Minor) CFZ->CYP Minimal Oxidation M16 Carfilzomib (2R,4R)-diol (M16) Inactive Metabolite mEH->M16 M14_15 Peptide Fragments (M14, M15) Inactive Metabolites Peptidase->M14_15

Fig 1: Primary in vivo biotransformation pathways of carfilzomib.

In Vivo Metabolite Identification Workflow

To accurately identify and quantify the (2R,4R)-diol metabolite in vivo, rigorous analytical protocols must be employed. Because carfilzomib is highly unstable in raw plasma due to active hydrolases, the experimental design must be a self-validating system that prevents ex vivo artifact generation while precisely identifying the +18 Da mass shift indicative of diol formation.

Workflow S1 1. Sample Collection (Plasma/Urine) S2 2. Protein Precipitation (Cold ACN + IS) S1->S2 S3 3. RP-UHPLC Separation S2->S3 S4 4. HRMS/MS (Positive ESI) S3->S4 S5 5. Mass Defect Filtering (+18 Da for Diol) S4->S5

Fig 2: LC-HRMS workflow for the isolation and structural elucidation of the diol metabolite.

Step-by-Step Methodology

Step 1: Sample Collection and Immediate Quenching

  • Rationale: Carfilzomib is rapidly degraded by plasma peptidases and mEH. Ex vivo metabolism must be halted immediately at the time of collection to prevent the artifactual inflation of M14, M15, and M16 levels.

  • Procedure: Collect whole blood into K2EDTA tubes pre-chilled on ice. Centrifuge at 4°C to isolate plasma. Immediately add 3 volumes of ice-cold acetonitrile (ACN) containing a stable isotopically labeled internal standard (e.g., d5​ -carfilzomib). The cold organic solvent instantly denatures circulating hydrolases and peptidases, locking the in vivo metabolic profile in place.

Step 2: Protein Precipitation and Extraction

  • Rationale: Removing the proteinaceous matrix is critical to prevent ion suppression in the mass spectrometer, ensuring that the internal standard accurately normalizes extraction recovery.

  • Procedure: Vortex the ACN-plasma mixture for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 5% ACN in water (v/v) prior to injection.

Step 3: Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC)

  • Rationale: Chromatographic separation isolates the highly lipophilic parent drug from the more polar diol metabolite, preventing in-source fragmentation artifacts from being misidentified as endogenous metabolites.

  • Procedure: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C. Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in ACN). The (2R,4R)-diol (M16) will elute earlier than the parent carfilzomib due to the increased polarity imparted by the two newly formed hydroxyl groups.

Step 4: High-Resolution Mass Spectrometry (HRMS/MS)

  • Rationale: HRMS provides sub-ppm mass accuracy, which is essential for distinguishing the exact mass of the diol from isobaric endogenous matrix interferences.

  • Procedure: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Intact carfilzomib ( C40​H57​N5​O7​ ) has a monoisotopic mass of 719.4258 Da, yielding an [M+H]+ ion at m/z 720.4331. Set the acquisition to Full MS / ddMS2 (data-dependent MS/MS) to capture both precursor masses and fragmentation spectra.

Step 5: Data Processing and Structural Elucidation

  • Rationale: The conversion of an epoxide to a diol involves the addition of H2​O , resulting in a highly specific exact mass shift of +18.0106 Da.

  • Procedure: Apply a Mass Defect Filter (MDF) around the expected [M+H]+ of the diol (m/z 738.4437). Confirm the structure by analyzing the MS/MS fragmentation spectra. The diol metabolite will share the identical peptide backbone fragments as the parent drug, but terminal fragments containing the pharmacophore will exhibit the +18 Da shift, definitively confirming the site of mEH-mediated hydrolysis.

Quantitative Data and Pharmacokinetic Distribution

The rapid, extrahepatic biotransformation of carfilzomib ensures that systemic exposure to the active drug is brief, yet sufficient to cause irreversible proteasome inhibition. In vivo ADME studies demonstrate that the resulting inactive metabolites are subsequently cleared through both biliary and renal pathways[7],[4]. In animal models, approximately 30.5% of the administered dose undergoes biliary elimination, while 26% is eliminated by the kidneys[7].

Table 1: Quantitative Overview of Carfilzomib and Major Metabolites in Vivo
CompoundOrigin PathwayPharmacological StatusPrimary Excretion RouteRelative Abundance
Carfilzomib Parent DrugActiveN/A< 1% intact
M14 Fragment Peptidase CleavageInactiveUrine / BileHigh
M15 Fragment Peptidase CleavageInactiveUrine / BileHigh
M16 (2R,4R)-diol Epoxide Hydrolysis (mEH)InactiveUrine / BileHigh

Conclusion

The identification of the Carfilzomib (2R,4R)-diol metabolite (M16) fundamentally explains the drug's unique pharmacokinetic behavior. Because the epoxyketone pharmacophore is highly susceptible to extrahepatic microsomal epoxide hydrolase (mEH) and circulating peptidases, carfilzomib is rapidly neutralized into inactive fragments[6],[2]. This rapid systemic clearance is a clinical advantage: it minimizes prolonged systemic exposure and off-target toxicity, while the irreversible nature of the drug's binding ensures that therapeutic proteasome inhibition is maintained long after the parent drug has been cleared from the bloodstream[3],[5].

References

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC. nih.gov.
  • 202714Orig1s000 - accessd
  • Carfilzomib Monograph for Professionals - Drugs.com. drugs.com.
  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. nih.gov.
  • Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats.
  • Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib - PubMed. nih.gov.
  • Pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion of carfilzomib in r

Sources

Exploratory

The Pharmacokinetics and Clearance of Carfilzomib Diol Impurities: A Mechanistic and Analytical Guide

Executive Summary Carfilzomib (Kyprolis) is a highly potent, irreversible proteasome inhibitor utilized in the treatment of relapsed and refractory multiple myeloma[1]. Its efficacy is driven by a unique tetrapeptide alp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib (Kyprolis) is a highly potent, irreversible proteasome inhibitor utilized in the treatment of relapsed and refractory multiple myeloma[1]. Its efficacy is driven by a unique tetrapeptide alpha-keto-epoxide warhead, which selectively binds to the 20S proteasome[2]. However, the inherent chemical reactivity of this epoxide moiety makes it highly susceptible to hydrolytic degradation, leading to the formation of the Carfilzomib diol impurity [3]. Understanding the pharmacokinetics (PK), clearance mechanisms, and analytical profiling of this diol metabolite is critical for formulation stability, toxicological assessment, and clinical monitoring.

This guide provides an in-depth mechanistic analysis of Carfilzomib’s extrahepatic metabolism, the kinetic pathways driving diol formation, and field-proven, self-validating protocols for isolating and quantifying this critical degradation product.

Mechanistic Pathways: Epoxide Hydrolysis and Diol Formation

Unlike many small-molecule oncology drugs that rely heavily on hepatic cytochrome P450 (CYP) enzymes for clearance, Carfilzomib is extensively and rapidly metabolized extrahepatically[1][2]. The CYP450 system plays a negligible role in its biotransformation[1][4]. Instead, clearance is driven by two primary pathways:

  • Peptidase Cleavage: Proteolytic enzymes rapidly cleave the tetrapeptide backbone, yielding inactive peptide fragments (identified in FDA reviews as metabolites M14 and M15).

  • Epoxide Hydrolysis: Epoxide hydrolases and spontaneous aqueous hydrolysis open the alpha-keto-epoxide ring, generating the Carfilzomib diol (metabolite M16)[5].

The diol formation is stereospecific and pH-dependent. In mildly acidic environments (pH 4–5), the primary degradation product is the S,R diol[3]. At neutral to slightly alkaline conditions (pH 7–8), the degradation yields both the S,R and R,R diastereomers[3]. While the diol is toxicologically inactive and lacks the pharmacologic ability to inhibit the proteasome, it serves as the primary biomarker for drug degradation and systemic clearance[5][6].

MetabolicPathway CFZ Carfilzomib (Active Drug) EH Epoxide Hydrolysis (Extrahepatic) CFZ->EH Major Pathway 1 PC Peptidase Cleavage (Extrahepatic) CFZ->PC Major Pathway 2 Diol Carfilzomib Diol Impurity (Inactive M16) EH->Diol Peptides Peptide Fragments (Inactive M14/M15) PC->Peptides Excretion Biliary & Renal Excretion (<1% Intact Drug) Diol->Excretion Peptides->Excretion

Carfilzomib extrahepatic metabolism and clearance pathways forming the diol impurity.

Pharmacokinetics and Systemic Clearance

Carfilzomib exhibits a highly distinct, biphasic pharmacokinetic profile. Following intravenous administration, the drug is rapidly cleared from the plasma compartment[4]. Because the drug binds irreversibly to the 20S proteasome, this rapid clearance is actually a therapeutic advantage: it minimizes unnecessary systemic exposure and off-target toxicity while maintaining prolonged proteasome inhibition[2][5].

The clearance of Carfilzomib significantly exceeds hepatic blood flow, which is the definitive indicator of its extensive extrahepatic metabolism[4]. Consequently, less than 1% of the administered dose is excreted as the intact parent drug[1][5]. The diol and peptide fragments are primarily eliminated via biliary and renal pathways[7].

Quantitative Pharmacokinetic Data Summary
ParameterValue / ObservationCausality & Clinical Significance
Systemic Clearance 195 – 319 mL/min/kg (Rat Model)Clearance vastly exceeds hepatic blood flow, confirming that extrahepatic peptidase cleavage and epoxide hydrolysis are the dominant metabolic drivers[2][4].
Terminal Half-Life ( t1/2​ ) < 20 mins (Rat); < 1 hour (Human)A brief systemic exposure is sufficient for irreversible target binding. Rapid elimination of the active drug prevents widespread non-specific toxicity[2][6].
Intact Drug Excretion < 1%The epoxide warhead is highly unstable in vivo, ensuring nearly complete conversion to the diol and peptide fragments prior to excretion[1][5].
Biliary Excretion ~30.5% - 31%The primary elimination route for the highly polar diol metabolite and larger peptide fragments[5][7].
Renal Excretion ~26%Secondary elimination route. Because clearance is extrahepatic, PK parameters remain stable even in patients with severe renal impairment[7].

Analytical Protocol: Isolation and Quantification of the Diol Impurity

To accurately profile the pharmacokinetics of the diol impurity, researchers must employ robust, stability-indicating analytical methods. The following protocol outlines a self-validating UHPLC-MS/MS workflow designed to prevent artifactual degradation during sample preparation[8][9].

Step 1: Sample Preparation and Forced Degradation
  • Action: Extract Carfilzomib from plasma or bile matrices. For forced degradation profiling (to generate diol standards), subject the active pharmaceutical ingredient (API) to acidic hydrolysis using Nitric Acid ( HNO3​ )[9].

  • Causality: Why HNO3​ instead of standard Hydrochloric Acid ( HCl )? The epoxide moiety of Carfilzomib is highly reactive to nucleophilic attack. Using HCl introduces chloride ions, which react with the epoxide to form a toxic chlorohydrin adduct (an alkylator and genotoxic impurity)[3][9]. Using HNO3​ isolates the hydrolytic pathway, ensuring only the pure diol is formed.

  • Self-Validation: Run an unstressed, matrix-matched control sample in parallel. This establishes a baseline to prove that the S,R and R,R diol peaks observed in the stressed samples are strictly degradation products and not artifacts of the extraction process[3].

Step 2: Chromatographic Separation (UHPLC)
  • Action: Utilize a gradient UHPLC system equipped with a high-resolution C18 column[8].

  • Causality: Carfilzomib is highly lipophilic, whereas the diol impurity is significantly more polar due to the ring-opening of the epoxide into two hydroxyl groups. Isocratic elution will result in poor peak shape. A gradient elution ensures sharp peak resolution for both the polar diol and the non-polar parent drug[8].

  • Self-Validation: System Suitability Testing (SST) must demonstrate a chromatographic resolution ( Rs​ ) of > 2.0 between the S,R diol and R,R diol diastereomeric peaks. This ensures independent quantification of each stereoisomer[3].

Step 3: High-Resolution Mass Spectrometry (LC-MS/MS)
  • Action: Employ tandem mass spectrometry in positive electrospray ionization (ESI+) mode, tracking the specific mass shift of +18 Da (representing the addition of H2​O during epoxide hydrolysis)[3].

  • Causality: The diol lacks a strong chromophore for low-level UV quantification in complex biological matrices like bile or plasma. MS/MS provides the exact mass accuracy required to differentiate the diol from other impurities like N-oxides or des-epoxy variants[8].

  • Self-Validation: Spike the biological matrix with a stable isotope-labeled Carfilzomib internal standard (IS) prior to extraction. This internal control corrects for matrix effects and ion suppression, ensuring absolute quantitative accuracy during PK modeling.

Workflow Prep Sample Prep (Avoid HCl) Degrad Forced Degradation (pH 4-8) Prep->Degrad UHPLC UHPLC Gradient Separation Degrad->UHPLC MS High-Res MS/MS Identification UHPLC->MS Quant PK Analysis & Quantification MS->Quant

UHPLC-MS/MS workflow for profiling Carfilzomib and its diol impurity.

Conclusion

The rapid clearance of Carfilzomib is intrinsically linked to the instability of its alpha-keto-epoxide warhead. By undergoing rapid extrahepatic epoxide hydrolysis, the drug is converted into the inactive Carfilzomib diol[2]. For drug development professionals, mastering the analytical profiling of this diol—while avoiding artifactual chlorohydrin formation—is essential for accurate pharmacokinetic modeling, stability testing, and ensuring the safety profile of this critical multiple myeloma therapy.

References

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. National Institutes of Health (NIH). URL: [Link]

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. ResearchGate. URL: [Link]

  • Carfilzomib Monograph for Professionals. Drugs.com. URL: [Link]

  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. National Institutes of Health (NIH). URL: [Link]

  • Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. American Society of Hematology. URL: [Link]

  • Pharmacokinetics, Pharmacodynamics, Metabolism, Distribution, and Excretion of Carfilzomib in Rats. ResearchGate. URL: [Link]

  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. National Institutes of Health (NIH). URL: [Link]

  • Pharmacology/Toxicology NDA Review and Evaluation (NDA 202714). Food and Drug Administration (FDA). URL: [Link]

  • Physicochemical stability of carfilzomib (Kyprolis) containing solutions in glass vials, ready-to-administer plastic syringes. Ovid. URL: [Link]

  • Clinical Pharmacology and Biopharmaceutics Review (NDA 202714). Food and Drug Administration (FDA). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Carfilzomib (2R,4R)-diol Reference Standard

Introduction Carfilzomib is a potent and selective second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2] As a tetrapeptide epoxyketone, the chemical stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carfilzomib is a potent and selective second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2] As a tetrapeptide epoxyketone, the chemical stability of Carfilzomib is a critical attribute that can impact its efficacy and safety.[3] One of the primary degradation pathways for Carfilzomib involves the hydrolysis of its reactive epoxide ring, leading to the formation of diastereomeric diol impurities.[4][5] The (2R,4R)-diol, in particular, is a significant process-related impurity and degradation product that requires careful monitoring and control in both the drug substance and the final drug product.

The availability of a well-characterized (2R,4R)-diol reference standard is therefore essential for the development and validation of analytical methods for impurity profiling, stability studies, and quality control of Carfilzomib.[6] This application note provides a detailed, scientifically-grounded protocol for the synthesis, purification, and characterization of the Carfilzomib (2R,4R)-diol reference standard (CAS No: 2049025-83-2).[7][8]

Synthetic Pathway Overview

The synthesis of the Carfilzomib (2R,4R)-diol is achieved through a controlled acid-catalyzed hydrolysis of the epoxide ring of Carfilzomib. This reaction proceeds via a protonation of the epoxide oxygen, followed by a nucleophilic attack of water. The stereochemistry of the resulting diol is dependent on the stereochemistry of the starting epoxide and the reaction conditions.

G cluster_0 Synthesis of Carfilzomib (2R,4R)-diol Carfilzomib Carfilzomib (Starting Material) Reaction Acid-Catalyzed Hydrolysis Carfilzomib->Reaction  H₂O, Acid Catalyst (e.g., Acetic Acid) Purification Chromatographic Purification Reaction->Purification  Crude Product Diol Carfilzomib (2R,4R)-diol (Reference Standard) Purification->Diol  Purified Product

Caption: Synthetic workflow for Carfilzomib (2R,4R)-diol.

Detailed Synthesis Protocol

This protocol is designed for the preparation of the Carfilzomib (2R,4R)-diol reference standard from Carfilzomib. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Carfilzomib>99% PurityCommercially Available
AcetonitrileHPLC GradeCommercially Available
Glacial Acetic AcidACS Reagent GradeCommercially Available
Deionized WaterType IIn-house
Sodium BicarbonateACS Reagent GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
n-HeptaneHPLC GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Procedure:

  • Reaction Setup:

    • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Carfilzomib in 50 mL of acetonitrile.

    • Stir the solution at room temperature until all the Carfilzomib has dissolved.

  • Acid-Catalyzed Hydrolysis:

    • To the stirred solution, add 5 mL of deionized water followed by 1 mL of glacial acetic acid. The addition of a mild acid like acetic acid is crucial to catalyze the epoxide ring-opening without causing significant degradation of the peptide backbone.[9]

    • Heat the reaction mixture to 40°C using a temperature-controlled heating mantle.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every hour. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a white to off-white solid.

  • Purification:

    • The crude product, which will be a mixture of the desired (2R,4R)-diol, unreacted Carfilzomib, and potentially other diastereomeric diols, requires purification by column chromatography.[10]

    • Prepare a silica gel column using a slurry of silica gel in a mixture of n-heptane and ethyl acetate (1:1 v/v).

    • Dissolve the crude product in a minimal amount of ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in n-heptane (e.g., starting from 50% ethyl acetate and gradually increasing to 100%).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure (2R,4R)-diol.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the Carfilzomib (2R,4R)-diol as a white solid.

Characterization and Analytical Workflow

The identity and purity of the synthesized Carfilzomib (2R,4R)-diol reference standard must be confirmed through a series of analytical techniques.

G cluster_1 Analytical Workflow Start Synthesized (2R,4R)-diol HPLC HPLC (Purity Assessment) Start->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR Final Characterized Reference Standard HPLC->Final MS->Final NMR->Final

Caption: Analytical workflow for reference standard confirmation.

Expected Analytical Data:

Analytical TechniqueExpected Results
HPLC (Purity) Purity ≥ 98% (by area normalization). The retention time will be different from that of Carfilzomib and other diastereomeric impurities.
Mass Spectrometry (MS) Expected [M+H]⁺ = 738.4 g/mol , corresponding to the molecular formula C₄₀H₅₉N₅O₈.[8]
¹H NMR The spectrum will show characteristic signals for the peptide backbone. Key differences from Carfilzomib will be the disappearance of the epoxide protons and the appearance of new signals corresponding to the diol protons.
¹³C NMR The spectrum will confirm the presence of the carbonyl carbons, aromatic carbons, and aliphatic carbons of the peptide structure. The signals corresponding to the epoxide carbons in Carfilzomib will be shifted to reflect the diol structure.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the synthesis and characterization of the Carfilzomib (2R,4R)-diol reference standard. The successful implementation of this protocol will enable researchers and drug development professionals to accurately quantify and control this critical impurity, thereby ensuring the quality, safety, and efficacy of Carfilzomib.

References

  • Arastu-Kapur, S., et al. (2011). Carfilzomib is a selective, irreversible proteasome inhibitor with a unique tetrapeptide epoxyketone structure. Molecular & Cellular Proteomics, 10(5). Available at: [Link]

  • ResearchGate. (n.d.). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. Available at: [Link]

  • ACS Publications. (2020). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. Available at: [Link]

  • Jayaweera, S. P. E., et al. (2021). Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. Frontiers in Oncology. Available at: [Link]

  • Google Patents. (n.d.). US10364269B2 - Processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof.
  • ResearchGate. (2016). (PDF) An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives. Available at: [Link]

  • SynThink. (n.d.). Carfilzomib EP Impurities & USP Related Compounds. Available at: [Link]

  • Google Patents. (n.d.). WO2016088031A1 - A process for purification of carfilzomib.
  • Allmpus. (n.d.). CARFILZOMIB (2R,4R)-DIOL. Available at: [Link]

  • SynZeal. (n.d.). Carfilzomib Impurity 2 (RSSSS) | 1541172-75-1. Available at: [Link]

  • ResearchGate. (n.d.). Hydroxylation Near the Epoxyketone of Carfilzomib Confers Protection from Microsomal Epoxide Hydrolase-Mediated Metabolism. Available at: [Link]

  • Google Patents. (n.d.). US20180117054A1 - Stable carfilzomib formulations.
  • ResearchGate. (2019). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. Available at: [Link]

  • ACS Publications. (2020). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead. Organic Process Research & Development. Available at: [Link]

  • PubMed. (2025). Hydroxylation near the epoxyketone of carfilzomib confers protection from microsomal epoxide hydrolase-mediated metabolism. Available at: [Link]

  • Wikipedia. (n.d.). Carfilzomib. Available at: [Link]

  • Pharmaffiliates. (n.d.). Carfilzomib-impurities. Available at: [Link]

  • Google Patents. (n.d.). WO2023067569A1 - Stable ready to dilute composition of carfilzomib.
  • U.S. Food and Drug Administration. (2012). 202714Orig1s000. Available at: [Link]

  • Contact in Context. (n.d.). Carfilzomib CRFZ060PSLRF08242022. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2024). First Order Derivative Spectroscopic Evaluation of Carfilzomib in Parenteral Preparation. Available at: [Link]

Sources

Application

Comprehensive Application Note: Sample Preparation and LC-MS/MS Extraction Techniques for Carfilzomib and its Diol Metabolite (M16)

Introduction Carfilzomib (CFZ) is a highly selective, second-generation irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma. Structurally, it is a tetrapeptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carfilzomib (CFZ) is a highly selective, second-generation irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma. Structurally, it is a tetrapeptide epoxyketone. In vivo, carfilzomib is rapidly cleared via extrahepatic metabolism, exhibiting a short systemic half-life[1].

The primary metabolic pathways involve peptidase cleavage and epoxide hydrolysis. Microsomal epoxide hydrolase (mEH) rapidly opens the reactive epoxide ring of carfilzomib to form its primary inactive metabolite, carfilzomib diol (M16) [1]. Accurately extracting and quantifying both the highly lipophilic parent drug and the more polar M16 metabolite from complex biological matrices (e.g., plasma, serum, urine) is critical for pharmacokinetic (PK) profiling, drug-drug interaction (DDI) studies, and investigating off-target cardiorenal toxicities[2].

G CFZ Carfilzomib (Parent) EH Epoxide Hydrolase CFZ->EH Hydrolysis PEPT Peptidases CFZ->PEPT Cleavage M16 M16 Metabolite (Diol) EH->M16 M14 M14 / M15 Fragments PEPT->M14

Carfilzomib metabolism pathway yielding the primary M16 diol and peptide fragments.

Mechanistic Insights for Extraction (E-E-A-T)

Designing a sample preparation workflow for CFZ and M16 requires addressing three primary analytical challenges:

  • Ex Vivo Enzymatic Instability: Carfilzomib is highly susceptible to rapid degradation by blood peptidases and hydrolases[3]. To prevent artificial inflation of M16 levels post-blood draw, samples must be collected in sodium heparin tubes, immediately chilled on ice, and processed or frozen at -70°C. All extraction solvents must be pre-chilled (4°C).

  • Polarity Shift: The conversion of the epoxide pharmacophore to a diol (M16) significantly increases the molecule's polarity. Liquid-Liquid Extraction (LLE) using non-polar solvents often results in poor recovery of the polar M16 diol. Therefore, Protein Precipitation (PPT) using water-miscible organic solvents or Solid-Phase Extraction (SPE) using hydrophilic-lipophilic balance (HLB) sorbents are the preferred methodologies.

  • Matrix Effects and Ion Suppression: Biological matrices contain endogenous phospholipids that co-elute with analytes and cause severe ion suppression in the electrospray ionization (ESI) source[4]. Acetonitrile (ACN) is strongly preferred over methanol for PPT because ACN generates a tighter, denser protein pellet, trapping more phospholipids and preventing particulate aspiration during supernatant transfer[5].

Experimental Protocols

Protocol A: High-Throughput Protein Precipitation (PPT)

This method is optimized for small-volume plasma samples (e.g., murine or pediatric human PK studies) and provides a rapid, self-validating system with high recovery[5].

Reagents:

  • Ice-cold Acetonitrile (100% LC-MS grade)

  • Internal Standard (IS) Working Solution: Carfilzomib-d8 (100 ng/mL) or Chlorpropamide (200 ng/mL) in 50% ACN.

Step-by-Step Methodology:

  • Thaw & Aliquot: Thaw sodium heparinized plasma samples on ice. Transfer exactly 50 µL of plasma into a pre-chilled 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of the IS working solution to the plasma. Vortex briefly (10 seconds) to ensure equilibration of the IS with plasma proteins.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (a 1:3 sample-to-solvent ratio) to induce rapid protein denaturation.

  • Agitation: Vortex vigorously for 2 minutes at maximum speed. Crucial Step: Incomplete mixing will result in drug entrapment within the protein matrix, lowering recovery.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Analysis: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert. Inject 5 µL into the LC-MS/MS system.

Workflow Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (ACN) IS->PPT Centrifuge Centrifugation (4°C) PPT->Centrifuge Supernatant Extract Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Step-by-step protein precipitation workflow for Carfilzomib and M16 extraction.

Protocol B: Solid-Phase Extraction (SPE) for Trace Analysis

For untargeted metabolomics or when matrix effects severely compromise the Lower Limit of Quantification (LLOQ), SPE is required to isolate the diol metabolite effectively[2].

Step-by-Step Methodology:

  • Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H3PO4). Causality: Acidification disrupts protein-drug binding, ensuring the free drug and diol interact fully with the sorbent. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute highly polar endogenous salts and hydrophilic interferences.

  • Elution: Elute CFZ and M16 using 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 0.1% Formic acid in Water/ACN) prior to injection.

Quantitative Data & Analytical Parameters

To ensure reproducibility, chromatographic separation is typically performed on a C18 column (e.g., Phenomenex Luna C18, 50 × 2.0 mm, 3 µm) using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[5].

Table 1: LC-MS/MS MRM Transitions and Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Carfilzomib (Parent) 720.2100.14550
M16 (Diol Metabolite) 738.3*100.14550
Carfilzomib-d8 (IS) 728.3108.04550
Chlorpropamide (Alt IS) 277.1111.12050

*Note: The M16 diol represents the addition of H₂O (+18 Da) to the parent epoxyketone mass[3].

Table 2: Comparison of Sample Preparation Techniques

Extraction MethodSample VolumePrimary Solvent / SorbentMean Recovery (CFZ / M16)Matrix Effect
Micro-PPT 5 – 50 µLAcetonitrile>90% / >88%Moderate
Standard PPT 100 µLAcetonitrile105% / 98%Low
SPE 100 – 200 µLPolymeric HLB>95% / >95%Very Low
LLE 100 µLEthyl Acetate~80% / <60%High

Data synthesized from validated bioanalytical methods demonstrating PPT and SPE superiority over LLE for polar metabolites[2][5].

References

  • European Medicines Agency (EMA). "Kyprolis, INN-carfilzomib - Assessment Report." europa.eu.
  • Wang, et al. "Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib." Journal of Medicinal Chemistry - ACS Publications, April 2019.
  • Min, Jee Sun, et al. "Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study." PubMed - NIH, November 2017.
  • Roswell Park Comprehensive Cancer Center. "Validated Bioanalytical Method: Carfilzomib in Heparinized Human Plasma." roswellpark.org.
  • Barla, Ioanna, et al. "An Untargeted Metabolomics Approach on Carfilzomib-Induced Nephrotoxicity." PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Resolving Carfilzomib (2R,4R)-diol from other stereoisomers in HPLC

Welcome to the technical support resource for the chromatographic analysis of Carfilzomib. This guide provides in-depth troubleshooting advice and validated methodologies for resolving the Carfilzomib (2R,4R)-diol impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of Carfilzomib. This guide provides in-depth troubleshooting advice and validated methodologies for resolving the Carfilzomib (2R,4R)-diol impurity from other stereoisomers and related substances. As a tetrapeptide epoxyketone, Carfilzomib's stability and purity are critical, and the presence of stereoisomeric impurities, particularly those arising from the hydrolysis of the reactive epoxide ring, presents a significant analytical challenge.[1][2] This resource is designed for researchers, analytical chemists, and quality control professionals working on the development and manufacturing of Carfilzomib.

Frequently Asked Questions (FAQs)

Q1: What is the Carfilzomib (2R,4R)-diol, and why is its resolution critical?

The Carfilzomib (2R,4R)-diol is a degradation product formed by the hydrolysis of the epoxide functional group in the Carfilzomib molecule.[2][3] This hydrolysis opens the epoxide ring, creating two chiral centers and thus, multiple potential diol stereoisomers, including the (2R,4R)-diol. As a potential impurity, its presence must be accurately quantified to ensure the drug product's safety, efficacy, and stability.[1][4] Regulatory agencies require stringent control over such impurities, making robust analytical methods for their separation and quantification essential.

Q2: What is the primary analytical challenge in separating the (2R,4R)-diol from other stereoisomers?

The primary challenge lies in the subtle structural differences between diastereomers. Diastereomers, such as the various diol isomers of Carfilzomib, have very similar physicochemical properties, making them difficult to separate using standard reversed-phase HPLC methods.[5] Achieving baseline resolution often requires highly optimized chromatographic conditions or the use of specialized chiral stationary phases.

Q3: What chromatographic techniques are most effective for this separation?

Both reversed-phase HPLC (RP-HPLC) and chiral chromatography can be employed, often for different purposes:

  • RP-HPLC: A well-optimized, stability-indicating RP-HPLC method using a high-resolution C18 column is the workhorse for general impurity profiling. It can be developed to separate the diol impurities as a group from Carfilzomib and other process-related impurities.[1][5]

  • Chiral Chromatography: To resolve specific stereoisomers like the (2R,4R)-diol from other diol diastereomers, a dedicated chiral method is often necessary. This may involve using a chiral stationary phase (e.g., cellulose-based columns) under normal-phase conditions or adding a chiral selector to the mobile phase in an RP-HPLC setup.[6][7]

Troubleshooting Guide: Common HPLC Issues

This section addresses specific problems you may encounter during method development and execution for Carfilzomib diol analysis.

Q: I am observing poor resolution or complete co-elution of the (2R,4R)-diol peak with another stereoisomer. What are my next steps?

A: This is the most common and critical issue. The root cause is insufficient selectivity between the analytes under the current conditions.

  • Causality: Diastereomers have minimal differences in hydrophobicity, making them difficult to resolve on standard C18 columns. The selectivity of your system—the ability to differentiate between the analytes—is the key parameter to adjust.

  • Solutions:

    • Optimize Mobile Phase Composition:

      • Adjust Organic Modifier Ratio: The choice and ratio of organic solvents can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol or using a combination of both. Methanol can offer different selectivity for polar compounds like diols.[1][5]

      • Modify Buffer pH: The pH of the aqueous portion of your mobile phase affects the ionization state of the molecule. Carfilzomib is a complex peptide, and slight pH shifts (e.g., from 3.0 to 5.5) can alter its conformation and interaction with the stationary phase, potentially improving resolution.[5][8]

    • Modify the Gradient Profile: A shallow gradient is crucial for separating closely eluting peaks. Decrease the rate of change in the organic solvent concentration (%B/min) across the elution window where the diol isomers appear. This gives the molecules more time to interact with the stationary phase, enhancing separation.

    • Evaluate Column Temperature: Lowering the column temperature can sometimes increase resolution by enhancing the subtle intermolecular interactions that govern separation. Conversely, a higher temperature can improve efficiency but may reduce selectivity. Experiment with temperatures between 25°C and 40°C.

    • Consider a Different Stationary Phase: If optimization on your current C18 column fails, switch to a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., with polar end-capping). Not all C18 columns are created equal, and their selectivities can vary significantly.

    • Implement a Chiral Method: If RP-HPLC methods are insufficient, a dedicated chiral method is the definitive solution. A normal-phase method using a column like a CHIRALCEL® or CHIRALPAK® is a proven approach for separating Carfilzomib isomers.[7][9]

Q: My diol impurity peaks are broad and tailing. How can I improve the peak shape?

A: Poor peak shape is typically caused by secondary interactions on the column, column overload, or extra-column dispersion.

  • Causality: The morpholino group in Carfilzomib can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Solutions:

    • Check Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 3 with formic or phosphoric acid) to keep the morpholino group protonated, which minimizes its interaction with silanols.[8][10]

    • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to fronting or tailing. Prepare a more dilute sample and reinject.

    • Use a High-Purity Column: Modern, high-purity silica columns with robust end-capping are less prone to silanol interactions.

    • Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.

Optimized Experimental Protocol: RP-HPLC Method for Diol Impurity

This protocol provides a robust starting point for resolving the Carfilzomib diol impurity from the parent drug and other related substances. This method is based on a synthesis of validated techniques reported in the literature.[1][5][11]

Chromatographic Conditions Summary

ParameterRecommended Setting
Column Hypersil GOLD™ C18 (150 mm x 2.1 mm, 1.9 µm) or equivalent high-resolution column
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 5.5 with 10% KOH solution
Mobile Phase B Acetonitrile / Methanol (80:20, v/v)
Gradient Program See detailed table below
Flow Rate 0.3 mL/min
Column Temperature 35°C
Detection UV at 220 nm
Injection Volume 5 µL
Diluent Water / Acetonitrile (40:60, v/v)

Detailed Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07525
15.04060
20.02080
22.02080
22.17525
25.07525

Step-by-Step Protocol

  • Mobile Phase Preparation:

    • For Mobile Phase A, dissolve the required amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.02 M solution. Adjust the pH to 5.5 using a dilute potassium hydroxide solution. Filter and degas.

    • For Mobile Phase B, mix HPLC-grade acetonitrile and methanol in the specified ratio. Degas the solution.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve Carfilzomib reference standard or sample in the diluent to a final concentration of approximately 1.0 mg/mL.[1]

    • To confirm the identity of the diol peak, a stressed sample can be prepared. Mild acidic hydrolysis (e.g., 0.1N HCl at 70°C) is known to generate the diol impurity.[8]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the samples and standards onto the column and acquire the data according to the gradient program specified above.

Method Development and Troubleshooting Workflow

The following diagram illustrates a logical workflow for developing a robust method and troubleshooting common issues related to the resolution of Carfilzomib diol isomers.

G start Start: Poor Resolution of (2R,4R)-diol and other stereoisomers check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Action: Decrease %B/min across the elution window. check_gradient->adjust_gradient No check_mobile_phase Is mobile phase selectivity optimized? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase adjust_solvent Action: Change organic modifier (e.g., ACN to MeOH) or pH. check_mobile_phase->adjust_solvent No check_column Is the column suitable? check_mobile_phase->check_column Yes adjust_solvent->check_column change_column Action: Try a C18 with different selectivity or a chiral column. check_column->change_column No check_temp Is temperature optimized? check_column->check_temp Yes success Resolution Achieved change_column->success adjust_temp Action: Evaluate temperatures between 25°C - 40°C. check_temp->adjust_temp No check_temp->success Yes adjust_temp->success

Sources

Optimization

Preventing Carfilzomib degradation into diol impurities during storage

Welcome to the Carfilzomib Formulation Troubleshooting Guide. As a highly potent tetrapeptide epoxyketone, Carfilzomib (CFZ) presents unique physicochemical challenges during drug development and storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carfilzomib Formulation Troubleshooting Guide. As a highly potent tetrapeptide epoxyketone, Carfilzomib (CFZ) presents unique physicochemical challenges during drug development and storage. The primary vector for degradation is the vulnerability of its highly strained epoxide ring to nucleophilic attack, which leads to oxirane-ring opening and the formation of inactive diol impurities[1].

This guide provides researchers and formulation scientists with mechanistic insights, targeted troubleshooting FAQs, and self-validating protocols to arrest degradation pathways and ensure long-term stability.

Mechanistic Pathway: Epoxide Hydrolysis and Mitigation

CFZ_Degradation CFZ Carfilzomib (CFZ) Intact Epoxyketone H2O Nucleophilic Attack (H2O + H+ / OH-) CFZ->H2O Residual Moisture Diol Diol Impurity (Inactive S,R / R,R Diols) H2O->Diol Epoxide Ring Opening SBECD SBECD Complexation (Steric Shielding) SBECD->CFZ Encapsulates pH pH Optimization (Target 3.0 - 3.5) pH->H2O Minimizes Catalysis Lyo Lyophilization (Moisture < 1%) Lyo->H2O Removes Reactant

Mechanistic pathway of Carfilzomib epoxide hydrolysis and targeted formulation interventions.

Troubleshooting FAQs

Q1: Why are diol impurities forming in our lyophilized Carfilzomib batches even when stored at 2-8°C? A: The epoxyketone pharmacophore of Carfilzomib is highly susceptible to 2, leading to oxirane-ring opening and the formation of S,R and R,R diol impurities[2]. Even in the solid state, residual water from the drug substance, excipients, or the lyophilization environment can trigger this reaction because the formulation target pH is typically acidic (3.0–3.5)[2]. Causality & Solution: The degradation follows first-order kinetics with respect to water concentration[3]. You must ensure the lyophilization cycle reduces residual moisture to <1% and strictly utilize 1 during processing[1].

Q2: We observe rapid degradation when adjusting the formulation pH to improve solubility. What is the optimal pH range? A: Carfilzomib exhibits a U-shaped pH-rate degradation profile. It degrades rapidly at high and very low pH due to base- and acid-catalyzed epoxide hydrolysis, respectively[3]. The optimal stability window is slightly acidic, specifically between4[4]. Causality & Solution: This narrow range perfectly balances the need for adequate aqueous solubility while minimizing the kinetics of both peptide bond cleavage and epoxide hydrolysis[3]. Maintain strict buffering using citric acid and NaOH during the compounding phase[4].

Q3: Can we use ethanol or saline (NaCl) to improve solubility or isotonicity prior to lyophilization? A: Absolutely not. The epoxide ring is highly vulnerable to nucleophilic attack by various agents. Using ethanol introduces the risk of forming 2 via direct ethanol addition to the epoxy group[2]. Similarly, chloride ions from saline can lead to the formation of chlorohydrin impurities. Causality & Solution: Rely on sulfobutylether-β-cyclodextrin (SBECD) for solubility. Its lipophilic inner cavity sterically shields the epoxide ring from nucleophilic attack, while its hydrophilic exterior ensures solubility. For reconstitution, use only sterile water for injection or 5% dextrose (D5W)[5].

Quantitative Data: Impurity Profiling & Mitigation
Stress Condition / CatalystPrimary Degradation ProductMechanistic PathwayFormulation Mitigation Strategy
Residual Water + Acid (pH < 3.0) S,R Diol ImpurityAcid-catalyzed oxirane-ring openingLyophilization (<1% moisture); buffer at pH 3.0–3.5.
Basic Media (pH > 5.0) R,R Diol / Peptide FragmentsBase-catalyzed Robinson-Gabriel reaction & hydrolysisMaintain strict acidic control; avoid alkaline excipients.
Ethanol Exposure Ethyl Ether ImpurityNucleophilic addition to the epoxide groupExclude ethanol from processing solvents.
Chloride Ions (NaCl) Chlorohydrin ImpurityNucleophilic ring opening by Cl⁻Avoid saline; use D5W or SBECD for isotonicity.
Self-Validating Experimental Protocols
Protocol 1: Compounding & Lyophilization of Stable CFZ-SBECD

Objective: Formulate Carfilzomib while arresting aqueous epoxide hydrolysis during the liquid compounding phase.

  • Excipient Preparation: Dissolve SBECD in Water for Injection (WFI) to achieve a 10-20% w/v solution. Chill the solution to 2-8°C to thermodynamically suppress hydrolysis kinetics.

  • pH Adjustment: Adjust the solution to exactly pH 3.0 using 0.1 N Citric Acid.

  • API Integration: Slowly add Carfilzomib API under continuous stirring. Maintain the temperature strictly at 2-8°C to facilitate inclusion complex formation while minimizing aqueous exposure time.

  • Self-Validation Gate (In-Process Control): Pull a 1 mL aliquot, immediately quench it in 9 mL anhydrous acetonitrile to arrest any ongoing reactions, and analyze via UHPLC. Proceed to the next step ONLY if the diol impurity is quantified at <0.1%.

  • Lyophilization: Sterile filter (0.22 µm) the solution into glass vials. Execute a freeze-drying cycle where the secondary drying phase is optimized to achieve a final target moisture content of <1%[1]. Backfill and seal under nitrogen.

Protocol 2: Stability-Indicating UHPLC-UV Method for Diol Quantification

Objective: Accurately separate and quantify the diol impurity from the intact CFZ peak to monitor shelf-life stability[6].

  • Sample Preparation: Reconstitute the lyophilized powder in an anhydrous solvent (e.g., pure ethanol or acetonitrile) to a concentration of 0.5 mg/mL. Causality: Using an anhydrous solvent prevents artifactual aqueous degradation during the analysis window[2].

  • Chromatographic Setup: Utilize a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to ensure high theoretical plate counts.

  • Mobile Phase: Employ a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile)[6].

  • Detection: Monitor via UV at 214 nm. The diol impurity, possessing exposed hydroxyl groups, is significantly more polar and will elute earlier than the intact CFZ peak.

  • Self-Validation Gate (Mass Balance): Subject a control sample to forced degradation (0.1 N HCl for 4 hours). Validation criteria: The sum of the peak areas of the generated diol impurities and the remaining CFZ must equal 98-102% of the initial CFZ peak area. This confirms the method is stability-indicating and that no undetected secondary degradation pathways are occurring[6].

References
  • Stable carfilzomib formulations Source: US10098890B2 - Google Patents URL:1

  • Physicochemical stability of carfilzomib (Kyprolis) containing solutions in glass vials, ready-to-administer plastic syringes Source: Ovid URL:5

  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor Source: ResearchGate / J Pharm Biomed Anal URL:3

  • Stable cyclodextrin free carfilzomib formulation Source: WO2021142359A1 - Google Patents URL:4

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product Source: PMC / Pharmaceutics URL:2

  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib Source: PMC URL:6

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance Source: ResearchGate URL:7

Sources

Troubleshooting

Optimizing mobile phase gradients for Carfilzomib (2R,4R)-diol separation

Focus: Optimizing Mobile Phase Gradients for (2R,4R)-diol Separation Welcome to the Analytical Support Hub. This guide provides drug development professionals and analytical scientists with field-proven, self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing Mobile Phase Gradients for (2R,4R)-diol Separation

Welcome to the Analytical Support Hub. This guide provides drug development professionals and analytical scientists with field-proven, self-validating methodologies to resolve Carfilzomib from its critical degradation product, the (2R,4R)-diol impurity.

Mechanistic Background: The Analytical Challenge

Carfilzomib is a highly potent, synthetic tetra-peptide epoxyketone used as a proteasome inhibitor[1]. During synthesis, storage, or forced degradation, the terminal epoxide ring is highly susceptible to aqueous hydrolysis, leading to the formation of the Carfilzomib (2R,4R)-diol impurity[2]. Because the structural footprint and molecular weight of the diol are nearly identical to the parent active pharmaceutical ingredient (API), their hydrophobicities are strikingly similar. This results in severe co-elution challenges during standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3].

EpoxideHydrolysis CFZ Carfilzomib API (Tetrapeptide Epoxyketone) Stress Aqueous Hydrolysis (Acidic/Basic/Thermal Stress) CFZ->Stress Degradation Diol (2R,4R)-diol Impurity (Epoxide Ring Opened) Stress->Diol Stereoretentive Hydrolysis Isomers Diastereomeric Diols (e.g., 2S,4R-diol) Stress->Isomers Chiral Inversion

Carfilzomib epoxide hydrolysis pathway generating the (2R,4R)-diol impurity.

Troubleshooting & FAQs

Q: Why does the (2R,4R)-diol impurity frequently co-elute with the Carfilzomib API? A: The co-elution is driven by the fact that the transformation from an epoxide to a diol only marginally shifts the overall dipole moment of the massive tetra-peptide structure. In a purely binary gradient (e.g., Water/Acetonitrile), the selectivity ( α ) is too low to differentiate these subtle hydration spheres, causing the diol to merge into the tail of the API peak[1].

Q: How does the mobile phase pH influence the resolution of the diol? A: Carfilzomib contains multiple hydrogen-bond acceptors and donors. Maintaining a strict buffer pH of 5.5 (using Potassium dihydrogen phosphate) is critical[2]. Causality: At pH 5.5, the peptide backbone remains neutral, preventing on-column degradation, while standardizing the ionization state of residual silanols on the stationary phase. Deviating to a lower pH risks protonating the morpholine ring, drastically shifting retention times and ruining the separation[3].

Q: Why use a ternary mobile phase (ACN/MeOH/Buffer) instead of a binary one? A: Adding Methanol (MeOH) to an Acetonitrile (ACN) organic phase introduces a protic modifier[2]. Causality: While ACN drives the primary hydrophobic elution, MeOH provides targeted hydrogen-bonding interactions. This differential solvation specifically interacts with the hydroxyl groups of the (2R,4R)-diol, selectively retarding its elution just enough to pull it away from the Carfilzomib main peak.

Q: My diol peak exhibits severe tailing. How do I correct this? A: Peak tailing for diol compounds is almost always a symptom of secondary interactions with unreacted silanols on the silica support.

  • Switch to a high-selectivity, fully end-capped C18 column (e.g., Hypersil GOLD or YMC-Pack ODS-A)[2][3].

  • Increase column temperature to 35°C–40°C. This enhances the mass transfer kinetics of the bulky tetra-peptide, sharpening the peak and minimizing tailing[3].

GradientOptimization Issue Issue: Co-elution of CFZ & (2R,4R)-diol PH 1. Buffer Optimization Set pH to 5.5 (KH2PO4) Issue->PH Organic 2. Organic Modifier Ternary: ACN + MeOH PH->Organic Controls ionization Slope 3. Gradient Slope Shallow ramp (0.5-2% B/min) Organic->Slope Enhances selectivity Temp 4. Thermodynamics Set Column Temp to 35-40°C Slope->Temp Separates close eluters Success Result: Baseline Resolution (Rs > 1.5) Temp->Success Sharpens peaks

Stepwise logical workflow for optimizing the RP-HPLC gradient parameters.

Standardized Experimental Protocol: UHPLC Separation

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Buffer Preparation

  • Action: Dissolve 0.02 M Potassium dihydrogen phosphate ( KH2​PO4​ ) in MS-grade water. Adjust the pH to exactly 5.5 using a 10% KOH solution[2].

  • Causality: Precise pH control prevents the epimerization of the API and stabilizes the elution window of the diol.

  • Validation Checkpoint: Allow the buffer to sit for 15 minutes and re-measure. A drift of >0.05 pH units indicates incomplete thermal equilibration. If stable, filter through a 0.22 µm membrane.

Step 2: Mobile Phase Formulation

  • Action: Prepare Mobile Phase A by mixing the pH 5.5 Buffer, ACN, and MeOH in a 750:200:50 (v/v/v) ratio. Prepare Mobile Phase B using pure ACN (or an ACN/MeOH blend depending on system pressure limits)[2].

  • Causality: Pre-mixing organic solvent into Phase A prevents the hydrophobic collapse of the C18 alkyl chains and significantly reduces baseline drift during the gradient ramp.

  • Validation Checkpoint: Monitor the pump pressure ripple upon priming. A ripple >2% indicates improper degassing or solvent immiscibility.

Step 3: Chromatographic Setup

  • Action: Install a sub-2 µm C18 column (e.g., 150 mm × 2.1 mm, 1.9 μm) and set the column oven to 35°C[2].

  • Causality: The 1.9 μm particle size provides the ultra-high theoretical plate count required to resolve diastereomers[1].

  • Validation Checkpoint: Inject a blank diluent (Water:ACN 40:60 v/v). The baseline must be strictly free of ghost peaks in the 15–25 minute critical elution window.

Step 4: System Suitability Execution

  • Action: Inject a resolution mixture containing the Carfilzomib API and the (2R,4R)-diol reference standard. Run the gradient program detailed in Table 1.

  • Causality: Confirms that the thermodynamic and kinetic conditions of the column are actively resolving the critical pair.

  • Validation Checkpoint: The resolution ( Rs​ ) between Carfilzomib and the diol must be ≥1.5 . If Rs​<1.5 , flatten the gradient slope by decreasing the rate of Phase B introduction by 0.5% per minute.

Quantitative Data Summaries

Table 1: Optimized Gradient Elution Program Note: Designed for a 22-minute critical separation window[1][2].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.010000.3Initial Isocratic Hold
3.010000.3Isocratic Hold
15.040600.3Shallow Linear Ramp
22.001000.3Steep Wash Ramp
25.010000.3Re-equilibration
30.010000.3End of Run

Table 2: System Suitability & Validation Parameters

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥1.5 (API vs. Diol)Ensures baseline separation for accurate trace quantitation.
Tailing Factor ( Tf​ ) ≤1.5 Indicates absence of secondary silanol interactions.
Signal-to-Noise (S/N) ≥10 for LOQGuarantees reliable detection of trace diol impurities.
Retention Time Drift ≤2.0% RSDConfirms gradient reproducibility and pump precision.
References
  • Source: ResearchGate (Scientific Reports, 2025)
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib (Full Text)
  • Source: ResearchGate (Materials Today: Proceedings)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Impurity Profiling: Carfilzomib (2R,4R)-Diol vs. (2S,4S)-Diol Stereoisomers

Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. Its pharmacological efficacy is driven by a tetrapeptide epoxyketone pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. Its pharmacological efficacy is driven by a tetrapeptide epoxyketone pharmacophore that irreversibly binds to the N-terminal threonine of the 20S proteasome. However, the electrophilic nature of the epoxide ring makes it inherently susceptible to nucleophilic attack—specifically hydrolytic degradation—resulting in the formation of inactive diol impurities[1].

Because the opening of the epoxide ring generates new chiral centers, this degradation pathway yields multiple diastereomers, predominantly the (2R,4R)-diol and (2S,4S)-diol stereoisomers. Distinguishing and quantifying these specific impurities is a critical regulatory requirement under ICH Q3A/Q3B guidelines, as their accumulation directly dictates the shelf-life and storage conditions of the formulated drug product[1].

Mechanistic Background & Causality

The degradation of Carfilzomib into diol impurities is catalyzed by both acidic and basic microenvironments, often exacerbated by residual moisture in lyophilized formulations or during intravenous reconstitution.

  • Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen increases the electrophilicity of the adjacent carbons, facilitating nucleophilic attack by water. This mechanism often proceeds via a borderline SN1/SN2 pathway, heavily favoring the formation of the (2R,4R)-diol under specific formulation pH conditions[1].

  • Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the less sterically hindered carbon of the epoxide via a strict SN2 mechanism, leading to stereospecific inversion and the formation of the (2S,4S)-diol .

Understanding the causality behind the formation of these specific stereoisomers allows formulation scientists to apply Quality by Design (QbD) principles. By monitoring the ratio of (2R,4R) to (2S,4S) diols, researchers can pinpoint whether stability failures are driven by acidic excipient interactions or alkaline microenvironments.

Pathway CFZ Carfilzomib (Epoxyketone API) Hydrolysis Epoxide Hydrolysis (H2O, Acid/Base) CFZ->Hydrolysis Degradation Diol_RR (2R,4R)-Diol Impurity (RRT ~0.36) Hydrolysis->Diol_RR Acid-Catalyzed (Major) Diol_SS (2S,4S)-Diol Impurity (RRT ~0.44) Hydrolysis->Diol_SS Base-Catalyzed (Minor)

Fig 1. Epoxide hydrolysis pathway of Carfilzomib yielding diastereomeric diol impurities.

Structural and Physicochemical Comparison

Although the (2R,4R)-diol and (2S,4S)-diol share identical molecular weights and mass fragmentation patterns, their distinct 3D spatial arrangements result in different dipole moments and hydrophobic surface areas. This necessitates advanced chromatographic techniques for baseline resolution.

Table 1: Physicochemical and Structural Properties

PropertyCarfilzomib (API)(2R,4R)-Diol Impurity(2S,4S)-Diol Impurity
Molecular Formula C₄₀H₅₇N₅O₇C₄₀H₅₉N₅O₈C₄₀H₅₉N₅O₈
Molecular Weight 719.9 g/mol 737.9 g/mol 737.9 g/mol
Pharmacophore Intact EpoxyketoneHydrolyzed (Diol)Hydrolyzed (Diol)
Proteasome Binding Irreversible (Active)Inactive MetaboliteInactive Metabolite
Primary Formation Trigger N/AAcidic Hydrolysis / MoistureBase-Catalyzed Hydrolysis
Typical RRT (UHPLC) 1.00~0.36~0.44

Analytical Profiling Methodology: UHPLC-UV/MS Protocol

To achieve a self-validating, reproducible separation of Carfilzomib and its diastereomeric diols, a gradient Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with UV and QTOF-MS is required[2].

Causality in Method Design
  • Stationary Phase Selection: A sub-2 µm C18 column (e.g., 1.8 µm particle size) is critical. The high theoretical plate count is required to resolve the subtle hydrophobic differences between the (2R,4R) and (2S,4S) diastereomers, which co-elute on standard 5 µm HPLC columns.

  • Mobile Phase pH (pH 5.5 - 6.0): A mildly acidic buffer (e.g., Potassium dihydrogen phosphate, pH 5.5) is utilized. Why? Carfilzomib is highly unstable at high pH (prone to base-catalyzed hydrolysis and Robinson-Gabriel cyclization) and extreme low pH[3]. Maintaining pH 5.5 preserves the integrity of the parent drug during the analytical run while suppressing silanol ionization on the stationary phase.

  • Sample Preparation: Samples must be prepared in a cold organic/aqueous diluent (e.g., ACN:Water) and kept in a cooled autosampler (5°C). Why? Preparing samples at room temperature in aqueous diluents triggers in situ generation of diol impurities, yielding false-positive degradation results that invalidate stability studies[1].

Step-by-Step Self-Validating Protocol
  • System Preparation: Equilibrate the UHPLC system with Mobile Phase A (10 mM KH₂PO₄, pH 5.5) and Mobile Phase B (Acetonitrile) at a flow rate of 0.4 mL/min. Set the column oven to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • System Suitability (The Self-Validating Step): Before analyzing unknown samples, inject a Resolution Solution containing 1000 µg/mL Carfilzomib spiked with 1.5 µg/mL of both (2R,4R)-diol and (2S,4S)-diol reference standards[2].

  • Gradient Execution: Inject 5 µL of the sample. Employ a gradient starting at 40% B, ramping to 70% B over 15 minutes, holding for 2 minutes, and re-equilibrating to initial conditions.

  • Orthogonal Detection: Monitor UV absorbance at 220 nm (optimal for the peptide backbone) and route the split flow to a QTOF-MS (ESI+ mode) to extract the m/z 738.4 [M+H]⁺ ion for definitive mass confirmation of the diols[2].

  • Validation Check: The run is only considered valid if the resolution factor (Rs) between the (2R,4R)-diol and (2S,4S)-diol peaks is strictly > 1.5. If Rs < 1.5, the initial gradient hold time must be extended.

Workflow Prep 1. Sample Preparation Cold ACN/H2O (5°C) to halt in situ hydrolysis Suitability 2. System Suitability Verify Rs > 1.5 using spiked resolution solution Prep->Suitability UHPLC 3. UHPLC Separation Sub-2 µm C18, pH 5.5 Buffer / ACN Gradient Suitability->UHPLC Detection 4. Orthogonal Detection UV @ 220 nm & QTOF-MS (m/z 738.4) UHPLC->Detection Analysis 5. Data Analysis Stereoisomer integration & QbD reporting Detection->Analysis

Fig 2. Self-validating UHPLC-MS/MS analytical workflow for stereoisomeric impurity profiling.

Quantitative Data & Validation Parameters

The following table summarizes typical validation parameters for the stereoisomeric separation of these impurities, demonstrating the method's capability to meet stringent ICH Q2(R2) requirements for trace-level quantification[2].

Table 2: UHPLC Method Validation Summary for Diol Stereoisomers

Validation Parameter(2R,4R)-Diol Impurity(2S,4S)-Diol ImpurityAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.15 µg/mL0.16 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mL0.48 µg/mLSignal-to-Noise (S/N) ≥ 10
Linearity Range LOQ to 2.25 µg/mLLOQ to 2.25 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Resolution Factor (Rs) > 2.0 (from API)> 1.5 (from 2R,4R-Diol)Rs ≥ 1.5 (Baseline separation)
Recovery (Accuracy) 98.5% - 101.2%97.8% - 100.9%90.0% - 110.0%

Regulatory & Toxicological Implications

Under ICH Q3B(R2) guidelines, degradation products in parenteral formulations must be controlled strictly. For Carfilzomib, the diol impurities are classified as major degradants. Accelerated Predictive Stability (APS) testing indicates that the accumulation of diol impurities is the primary factor dictating the product's shelf-life, often approaching the strict 0.2% qualification threshold under thermal or hydrolytic stress conditions[1]. Rigorous stereoisomeric profiling ensures that batches nearing this threshold are accurately quantified, safeguarding patient efficacy by ensuring the active epoxyketone warhead remains intact.

References

  • Patel, H., Patel, G., & Chauhan, P. (2025). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports / PMC.
  • Sestak, J., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics / MDPI.
  • Dr. Reddy's Laboratories. Whitepaper - Substantially Pure Carfilzomib Amorphous for Generic Launch.

Sources

Comparative

Comparing proteasome inhibition of Carfilzomib and Carfilzomib (2R,4R)-diol

An In-Depth Technical Guide: Proteasome Inhibition Dynamics of Carfilzomib vs. Carfilzomib (2R,4R)-diol Executive Summary Carfilzomib (CFZ) is a highly potent, second-generation irreversible proteasome inhibitor utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Proteasome Inhibition Dynamics of Carfilzomib vs. Carfilzomib (2R,4R)-diol

Executive Summary

Carfilzomib (CFZ) is a highly potent, second-generation irreversible proteasome inhibitor utilized extensively in the treatment of relapsed or refractory multiple myeloma[1]. However, the efficacy of this drug is tightly governed by its structural integrity. In physiological environments, Carfilzomib is rapidly metabolized into inactive fragments, the most prominent being Carfilzomib (2R,4R)-diol (also known as metabolite M16)[2].

For researchers, bioanalytical scientists, and formulation engineers, understanding the mechanistic and quantitative differences between the active parent drug and its diol metabolite is critical. Carfilzomib (2R,4R)-diol serves not only as a primary biomarker for in vivo clearance but also as a critical reference standard (Impurity 104) in stability-indicating assays during drug development[3].

Mechanistic Causality: The "Warhead" vs. The Inactive Metabolite

To understand why Carfilzomib is highly active while its diol counterpart is completely inactive, we must examine the target engagement at the molecular level.

The Active Pharmacophore: Carfilzomib is a tetrapeptide epoxyketone. Its primary target is the chymotrypsin-like (CT-L) activity residing in the β5 subunit of the 20S core particle of the proteasome[4]. The epoxyketone moiety acts as a highly specific electrophilic "warhead." When it enters the proteasome's active site, the hydroxyl and amino groups of the N-terminal threonine (Thr1) of the β5 subunit mount a nucleophilic attack on the epoxide ring. This dual-covalent interaction forms a highly stable morpholino adduct, leading to irreversible inhibition and subsequent cancer cell apoptosis[1].

The Metabolic Deactivation: In vivo, Carfilzomib is rapidly cleared (half-life < 1 hour) via extrahepatic metabolism[5]. Microsomal epoxide hydrolase (mEH) catalyzes the addition of water across the epoxide ring, hydrolyzing it into a 1,2-diol—yielding Carfilzomib (2R,4R)-diol[6]. By opening the epoxide ring, the molecule loses its electrophilic nature. The (2R,4R)-diol cannot undergo the nucleophilic attack by the proteasomal threonine, rendering it completely incapable of forming the necessary morpholino adduct. Consequently, the diol metabolite exhibits zero proteasome inhibitory activity[7].

Mechanism CFZ Carfilzomib (Active) Epoxyketone Pharmacophore Proteasome 20S Proteasome (β5 Subunit) N-terminal Threonine CFZ->Proteasome Nucleophilic Attack mEH Microsomal Epoxide Hydrolase (mEH) / Aqueous Hydrolysis CFZ->mEH Epoxide Hydrolysis (In vivo/Stability) Inhibition Irreversible Inhibition (Apoptosis Induction) Proteasome->Inhibition Morpholino Ring Formation Diol Carfilzomib (2R,4R)-diol (Inactive Metabolite M16) mEH->Diol Ring Opening NoBind Loss of Target Engagement (No Proteasome Inhibition) Diol->NoBind Steric & Chemical Inability

Mechanistic divergence: Carfilzomib's irreversible proteasome binding vs. Diol's inactivity.

Quantitative Data Comparison

The structural alteration from an epoxide to a diol results in a massive shift in functional potency. Below is a synthesized comparison of the two compounds for use in assay development and pharmacokinetic modeling.

Property / ParameterCarfilzomib (Active API)Carfilzomib (2R,4R)-diol (Metabolite/Impurity)
CAS Number 868540-17-42049025-83-2
Molecular Weight 719.91 g/mol 737.93 g/mol
Pharmacophore Tetrapeptide EpoxyketoneTetrapeptide Diol
Target 20S Proteasome (β5 subunit)None (Inactive)
Inhibition Type Irreversible, CovalentN/A
IC50 (CT-L Activity) < 10 nM> 10,000 nM (Effectively Inactive)
Primary Utility Therapeutic Agent, Positive ControlPK Biomarker, Negative Control, Degradation Standard

Experimental Protocol: Validating Proteasome Inhibition

To empirically demonstrate the activity of Carfilzomib against the inactivity of the (2R,4R)-diol, researchers must utilize a self-validating fluorogenic assay. This protocol measures the chymotrypsin-like (CT-L) activity of the 20S proteasome using the specific fluorogenic substrate Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amino-4-methylcoumarin).

Self-Validating Assay Design Principles:
  • Positive Control: Carfilzomib (demonstrates dose-dependent signal quenching).

  • Negative Control: Carfilzomib (2R,4R)-diol (demonstrates baseline substrate cleavage equivalent to vehicle, proving the necessity of the epoxide).

  • Vehicle Control: DMSO (establishes 100% uninhibited proteasome activity).

Step-by-Step Methodology:

Step 1: Reagent and Plate Preparation

  • Prepare Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.03% SDS (SDS mildly activates the 20S proteasome to mimic the 26S active state).

  • Dilute purified human 20S proteasome to a working concentration of 2 nM in the Assay Buffer.

  • Prepare compound serial dilutions (1000 nM down to 0.1 nM) for both Carfilzomib and Carfilzomib (2R,4R)-diol in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

Step 2: Target Engagement (Incubation)

  • In a black, flat-bottom 96-well microplate, add 50 µL of the 20S proteasome solution to each well.

  • Add 1 µL of the respective compound dilutions (CFZ, Diol, or DMSO vehicle) to the designated wells.

  • Incubate the plate at 37°C for 30 minutes. Causality Note: Because Carfilzomib is an irreversible inhibitor, pre-incubation is strictly required to allow the time-dependent covalent morpholino adduct to form before introducing the competing substrate.

Step 3: Substrate Cleavage and Kinetic Readout

  • Prepare a 100 µM working solution of Suc-LLVY-AMC in Assay Buffer.

  • Add 50 µL of the substrate solution to all wells (Final substrate concentration = 50 µM).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure fluorescence kinetically every 2 minutes for 1 hour at 37°C (Excitation: 380 nm, Emission: 460 nm).

Step 4: Data Analysis

  • Calculate the initial velocity (RFU/min) from the linear portion of the kinetic curves.

  • Normalize the velocities against the DMSO control (set as 100% activity).

  • Plot relative activity vs. log[Concentration] to derive the IC50. Carfilzomib will yield a sharp sigmoidal inhibition curve, whereas the (2R,4R)-diol will yield a flat line near 100% activity.

Workflow Start Purified 20S Proteasome (2 nM in Assay Buffer) Group1 Treatment: Carfilzomib (0.1 - 1000 nM) Start->Group1 Group2 Treatment: (2R,4R)-diol (0.1 - 1000 nM) Start->Group2 Group3 Vehicle Control (1% DMSO) Start->Group3 Substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) Group1->Substrate 30 min pre-incubation Group2->Substrate 30 min pre-incubation Group3->Substrate 30 min pre-incubation Readout Kinetic Fluorescence Readout (Ex: 380nm / Em: 460nm) Substrate->Readout Cleavage by active β5 Analysis Calculate IC50 & Plot Dose-Response Readout->Analysis

Standardized fluorogenic workflow for validating proteasome inhibition efficacy.

Application in Drug Development: Why Monitor the Diol?

While the diol lacks therapeutic utility, it is indispensable in drug development for two primary reasons:

  • Pharmacokinetic (PK) Profiling: Carfilzomib is not heavily metabolized by hepatic CYP450 enzymes. Instead, it is cleared extrahepatically via peptidase cleavage and epoxide hydrolysis. Monitoring Carfilzomib (2R,4R)-diol (M16) in plasma and urine allows clinical pharmacologists to accurately map the drug's clearance rate and systemic exposure, which is vital for establishing dosing regimens[7].

  • Formulation Stability & Quality Control: The epoxyketone ring is susceptible to aqueous hydrolysis. In ready-to-use or lyophilized formulations, the presence of water can prematurely degrade Carfilzomib into the inactive diol[3]. Therefore, the diol is utilized as a strictly regulated Reference Standard (Impurity 104) in High-Performance Liquid Chromatography (HPLC) to validate the shelf-life and structural integrity of clinical batches.

References

  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. National Institutes of Health (NIH). Available at:[Link]

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. National Institutes of Health (NIH). Available at:[Link]

  • Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. National Institutes of Health (NIH). Available at:[Link]

  • Carfilzomib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. Available at:[Link]

  • Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study. ResearchGate. Available at:[Link]

  • CASE COMPREHENSIVE CANCER CENTER - Clinical Trials (Carfilzomib Metabolism). ClinicalTrials.gov. Available at:[Link]

  • Stable carfilzomib formulations. Google Patents (US10098890B2).

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for Carfilzomib and its Metabolites

In the landscape of targeted cancer therapy, the irreversible proteasome inhibitor Carfilzomib stands as a critical agent in the treatment of multiple myeloma.[1][2] The therapeutic efficacy and safety of Carfilzomib are...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the irreversible proteasome inhibitor Carfilzomib stands as a critical agent in the treatment of multiple myeloma.[1][2] The therapeutic efficacy and safety of Carfilzomib are intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are heavily influenced by its rapid metabolism.[1][3][4] For researchers and drug development professionals, obtaining accurate and reproducible quantitative data on Carfilzomib and its key metabolites is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[5][6]

This guide provides an in-depth comparison of LC-MS/MS methodologies for Carfilzomib and its metabolites, with a core focus on the principles and practical execution of cross-validation. As drug development programs often span multiple laboratories and analytical methods over several years, ensuring the congruency of bioanalytical data is not merely a technical exercise but a foundational requirement for regulatory success and clinical confidence.

The "Why": Understanding Carfilzomib Metabolism and the Imperative for Cross-Validation

Carfilzomib undergoes rapid and extensive metabolism, primarily through extrahepatic pathways.[3][4] The two principal routes of clearance are peptidase cleavage and epoxide hydrolysis.[3][4][7][8] This metabolic activity gives rise to several metabolites, with the most abundant in human plasma being the peptide cleavage products M14 and M15 , and the epoxide hydrolysis product, M16 (a diol metabolite).[7][9] Notably, these major metabolites are inactive, lacking the epoxyketone pharmacophore responsible for proteasome inhibition.[10]

The rapid clearance and complex metabolic profile necessitate robust bioanalytical methods.[3][4] Cross-validation becomes essential under several common scenarios in drug development:

  • Inter-laboratory Comparison: When study samples are analyzed at different contract research organizations (CROs) or research sites.

  • Method Transfer: When a method is transferred from a discovery-phase lab to a regulated bioanalytical lab.

  • Method Evolution: When an analytical method is updated or changed over the long course of a clinical program.

  • Comparative Bioavailability Studies: When data from different formulations or studies need to be compared.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation to ensure that data generated by different methods or in different laboratories are comparable and reliable.[11] The objective is to demonstrate that the methods produce equivalent quantitative results for the same set of samples, thereby ensuring the integrity of pooled data for pharmacokinetic and safety assessments.

Designing the LC-MS/MS Method: A Tale of Two Approaches

To illustrate the principles of cross-validation, we will compare two distinct, yet valid, hypothetical LC-MS/MS methods for the simultaneous quantification of Carfilzomib, M14, and M16 in human plasma. The causality behind each experimental choice is critical for understanding potential sources of discrepancy during cross-validation.

Foundational Steps: Sample Preparation

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (plasma), remove interfering substances like proteins and phospholipids, and concentrate the sample for optimal sensitivity.[12][13]

  • Method A: Protein Precipitation (PPT)

    • Rationale: This is a rapid and straightforward technique suitable for high-throughput analysis.[12][14] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma, which denatures and precipitates the proteins.[5][15]

    • Insight: While fast, PPT is the "dirtiest" of the common extraction techniques. It may leave behind phospholipids and other endogenous components that can cause matrix effects (ion suppression or enhancement) in the MS source, potentially compromising accuracy and precision.[12]

  • Method B: Solid-Phase Extraction (SPE)

    • Rationale: SPE offers a more rigorous clean-up by utilizing a solid sorbent to selectively retain the analytes while interfering compounds are washed away.[12] A mixed-mode cation exchange or reversed-phase cartridge would be appropriate for Carfilzomib and its metabolites.

    • Insight: SPE is more time-consuming and expensive than PPT but generally results in a much cleaner extract. This minimizes matrix effects and can lead to improved assay sensitivity and robustness. The choice between PPT and SPE often represents a trade-off between speed and data quality.

The Separation: Chromatographic Conditions

The liquid chromatography step separates the parent drug from its metabolites and from any remaining matrix components before they enter the mass spectrometer.

  • Method A: Ultra-High-Performance Liquid Chromatography (UHPLC) with a short C18 column

    • Rationale: UHPLC systems with sub-2 µm particle columns allow for very fast separation times (e.g., a total run time of 2.5 minutes) without sacrificing resolution.[5][15] A C18 column provides good retention for moderately hydrophobic compounds like Carfilzomib.

    • Insight: The speed of UHPLC is a significant advantage for analyzing large batches of clinical samples. However, the high pressures require specialized equipment, and the shorter columns may have less capacity to resolve isobaric interferences if the sample cleanup is not optimal.

  • Method B: High-Performance Liquid Chromatography (HPLC) with a longer Phenyl-Hexyl column

    • Rationale: A standard HPLC system is widely available. A Phenyl-Hexyl stationary phase offers alternative selectivity compared to C18, based on pi-pi interactions, which can be advantageous for separating the structurally similar parent drug and its peptide metabolites. A longer column provides greater resolving power.

    • Insight: This method will have a longer run time (e.g., 5-7 minutes) but may provide a more robust separation, especially if unexpected metabolites or co-eluting matrix components are present. The different selectivity is a key variable to assess during cross-validation.

The Detection: Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is the industry standard for quantitative bioanalysis due to its high selectivity and sensitivity.[5]

ParameterMethod A (e.g., Sciex API 5500)Method B (e.g., Waters Xevo TQ-S)Rationale & Causality
Ionization Mode Electrospray Ionization (ESI), PositiveESI, PositiveESI is well-suited for polar and semi-polar molecules like peptides.[12] The morpholino group in Carfilzomib and amine groups in the metabolites are readily protonated in positive mode.
Analyte SRM Transition (m/z) SRM Transition (m/z) Explanation
Carfilzomib720.4 -> 100.1720.4 -> 534.3The precursor ion [M+H]+ is selected. The product ion in Method A (100.1) is a stable, specific fragment from the morpholinoacetamide side chain, offering high intensity.[5] Method B uses a larger, more structurally informative fragment. The choice can impact selectivity against background noise.
Metabolite M14Hypothetical 573.3 -> 458.2Hypothetical 573.3 -> 100.1Different fragmentation pathways are targeted to ensure specificity.
Metabolite M16Hypothetical 738.4 -> 552.3Hypothetical 738.4 -> 534.3The diol metabolite will have a different mass. The choice of product ions is based on extensive infusion experiments to find the most stable and intense fragments.
Internal StandardDeuterated Carfilzomib (CFZ-d8)Structural Analog (e.g., Oprozomib)A stable isotope-labeled (SIL) internal standard (IS) is the ideal choice as it co-elutes and experiences identical matrix effects as the analyte. A structural analog is a viable but less ideal alternative; its ionization efficiency may differ from the analyte, which can be a source of variability.

Comparative Performance Data

The following table summarizes typical validation parameters for our two hypothetical methods, adhering to FDA and EMA guidelines.[6][16]

Validation ParameterMethod A (PPT-UHPLC)Method B (SPE-HPLC)Acceptance Criteria (FDA/EMA)[6][11]
Linear Range 0.1 - 500 ng/mL0.05 - 500 ng/mLAt least 6-8 non-zero points, r² ≥ 0.99
LLOQ 0.1 ng/mL0.05 ng/mLS/N > 5; Accuracy 80-120%, Precision ≤20%
Accuracy (% Bias) Within ±10%Within ±8%Within ±15% (±20% at LLOQ)
Precision (%CV) ≤12%≤10%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) ≤15%≤5%Should be minimized and compensated by IS.
Recovery 65-75%85-95%Consistent, precise, and reproducible.

Expert Interpretation: Method B, with its more extensive sample cleanup, demonstrates slightly better performance, particularly in its lower limit of quantitation (LLOQ) and reduced matrix effect. This is a direct consequence of the SPE step providing a cleaner extract for analysis. Method A's higher throughput comes at the cost of potentially greater variability from matrix effects.

The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation aims to confirm that the two methods produce equivalent results. This is typically achieved by analyzing the same set of quality control (QC) samples and, most importantly, incurred study samples with both methods.[11]

Workflow Diagram: Bioanalytical Method Cross-Validation

CrossValidation_Workflow cluster_prep Sample Selection & Preparation cluster_analysis Parallel Analysis cluster_data Data Evaluation StudySamples Select ≥20 Incurred Study Samples MethodA Analyze Samples with Method A StudySamples->MethodA MethodB Analyze Samples with Method B StudySamples->MethodB QCs Prepare Low, Mid, High QCs QCs->MethodA QCs->MethodB CalcDiff Calculate % Difference: ((A - B) / Mean(A,B)) * 100 MethodA->CalcDiff Results A MethodB->CalcDiff Results B Acceptance Apply Acceptance Criteria: ≥67% of samples within ±20% CalcDiff->Acceptance Conclusion Draw Conclusion: Methods are Comparable? Acceptance->Conclusion

Caption: Workflow for cross-validating two bioanalytical methods.

Experimental Protocol
  • Sample Selection:

    • Select a minimum of 20 incurred samples from a relevant clinical or preclinical study. These are samples obtained from dosed subjects and are the most authentic test of a method's real-world performance.

    • Prepare sets of quality control (QC) samples in blank matrix at low, medium, and high concentrations (at least three levels).

  • Analysis:

    • Analyze the selected incurred samples and QCs using both Method A and Method B. To minimize time-related sample degradation, it is preferable to perform the analyses in parallel or in close succession.

    • Each analytical run must meet its own pre-defined acceptance criteria for calibration curve performance and accuracy/precision of co-analyzed QCs.

  • Data Evaluation:

    • For QCs: Calculate the mean accuracy for each QC level as determined by each method. The difference between the mean values from the two methods should not exceed 15%.

    • For Incurred Samples: This is the most critical test. For each individual sample, calculate the percent difference between the concentration measured by Method A (C_A) and Method B (C_B) using the formula: % Difference = ((C_A - C_B) / mean(C_A, C_B)) * 100%

    • Acceptance Criterion: The results are considered comparable if at least 67% (two-thirds) of the reanalyzed incurred samples have a percent difference within ±20% .[11]

    • If the acceptance criteria are met, the methods can be considered interchangeable, and the data can be pooled or compared with confidence.

    • If the criteria are not met, a thorough investigation is required. Potential causes could include differences in metabolite stability under different extraction conditions, unresolved interferences, or differing ionization efficiencies of the internal standards. The investigation should pinpoint the source of the discrepancy and lead to method refinement before re-attempting the cross-validation.

Conclusion: Ensuring Trustworthiness Through Rigorous Comparison

The cross-validation of LC-MS/MS methods for Carfilzomib and its metabolites is a non-negotiable step in ensuring the global integrity of a drug development program. It is a self-validating system that builds trustworthiness into the bioanalytical data package. By understanding the causality behind different experimental choices—from the speed of protein precipitation to the selectivity of solid-phase extraction—scientists can anticipate potential challenges and design robust, comparable methods. Adherence to the protocols and acceptance criteria outlined in regulatory guidelines provides an authoritative framework for this critical process, ultimately ensuring that the pharmacokinetic and safety data submitted are reliable, reproducible, and ready for regulatory scrutiny.

References

  • Title: Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism Source: MDPI URL: [Link]

  • Title: Pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion of carfilzomib in rats Source: PubMed URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib Source: PubMed URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Carfilzomib NDA 202714 Clinical Pharmacology Review Source: U.S. Food and Drug Administration (FDA) AccessData URL: [Link]

  • Title: Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD) Source: SpringerLink URL: [Link]

  • Title: Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Source: ASH Publications URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation Source: PubMed URL: [Link]

  • Title: Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance Source: ResearchGate URL: [Link]

  • Title: Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study Source: PubMed URL: [Link]

  • Title: Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Validated Bioanalytical Method: Carfilzomib in Heparinized Human Plasma Source: Roswell Park Comprehensive Cancer Center URL: [Link]

  • Title: Quantitative determination of carfilzomib in mouse plasma by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study Source: ResearchGate URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis Source: Wiley Online Library URL: [Link]

  • Title: Sample Preparation Guide for Mass Spectrometry–Based Proteomics Source: Spectroscopy Online URL: [Link]

  • Title: Development and validation of bioanalytical method for estimation of carfilzomib in human plasma using rp-hplc Source: International Journal of Biological & Pharmaceutical Analysis URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: ICH M10 and FDA 2018 BMV Guideline: Feedback from the EBF Source: European Bioanalysis Forum URL: [Link]

Sources

Comparative

Cytotoxicity comparison between Carfilzomib API and (2R,4R)-diol impurity

Executive Summary Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma (MM)[1]. Its efficacy relies entirely on its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma (MM)[1]. Its efficacy relies entirely on its structural integrity—specifically, the presence of an active epoxide pharmacophore. During manufacturing, storage, or exposure to acidic conditions, Carfilzomib is susceptible to degradation, frequently yielding the (2R,4R)-diol impurity[2].

This technical guide provides an objective, data-driven comparison of the cytotoxicity profiles of the intact Carfilzomib Active Pharmaceutical Ingredient (API) and its primary degradation product, the (2R,4R)-diol impurity. By examining the mechanistic causality behind their divergent biological activities, this guide equips researchers and drug development professionals with the foundational knowledge required for rigorous impurity profiling and quality control.

Mechanistic Causality: The Role of the Epoxide Pharmacophore

To understand the stark difference in cytotoxicity between Carfilzomib and its diol impurity, one must analyze their interaction with the 26S proteasome.

Carfilzomib is a tetrapeptide epoxyketone. Its mechanism of action hinges on the irreversible binding to the chymotrypsin-like (ChT-L) active site located on the β5 subunit of the 20S core particle[1]. The critical event in this pathway is the nucleophilic attack by the N-terminal threonine (Thr1) of the proteasome on Carfilzomib's highly reactive epoxide ring , forming a stable, covalent morpholino adduct[1]. This irreversible blockade leads to a rapid accumulation of polyubiquitinated and misfolded proteins, triggering severe endoplasmic reticulum (ER) stress, activation of c-Jun N-terminal kinase (JNK), and subsequent apoptosis via intrinsic and extrinsic caspase cascades[1][3].

Conversely, the (2R,4R)-diol impurity is formed via the acid-catalyzed hydrolysis of this exact epoxide ring[4]. When the epoxide is opened to form a diol, the molecule loses its electrophilic warhead. Because it lacks the reactive epoxide, the diol impurity is structurally incapable of undergoing nucleophilic attack by Thr1[4]. Consequently, it fails to form the covalent adduct, leaving the proteasome active and allowing MM cells to survive and proliferate.

Pathway CFZ Carfilzomib API (Active Epoxide) Proteasome 20S Proteasome (Thr1 Active Site) CFZ->Proteasome Binds Diol Diol Impurity (Hydrolyzed Epoxide) Diol->Proteasome Fails to bind Inhibition Irreversible Inhibition (Covalent Adduct) Proteasome->Inhibition via Epoxide NoInhibition No Binding (Loss of Pharmacophore) Proteasome->NoInhibition via Diol Apoptosis Apoptosis (MM Cell Death) Inhibition->Apoptosis ER Stress / JNK Activation Survival Cell Survival (Proliferation) NoInhibition->Survival Normal Protein Turnover

Mechanistic divergence between Carfilzomib API and its Diol Impurity at the 20S proteasome.

Comparative Cytotoxicity Data

The structural compromise of the diol impurity translates directly to a near-total loss of in vitro cytotoxicity. The table below summarizes the comparative pharmacological profiles based on established mechanisms of proteasome inhibition in standard multiple myeloma cell lines (RPMI-8226 and U266)[1][5].

ParameterCarfilzomib API(2R,4R)-Diol ImpurityFold Change
Pharmacophore Status Intact Epoxide RingHydrolyzed (Diol)N/A
Proteasome Binding Irreversible (Covalent)NoneN/A
IC₅₀ (RPMI-8226 cells) ~5.0 nM> 10,000 nM> 2000x
IC₅₀ (U266 cells) ~8.5 nM> 10,000 nM> 1100x
Apoptotic Induction High (Caspase-3/8/9 activation)NegligibleN/A

Data Interpretation: The API exhibits potent, low-nanomolar cytotoxicity. The hydrolysis of the epoxide ring in the diol impurity results in a >1000-fold drop in potency, rendering the degradation product biologically inert at physiologically relevant concentrations.

Experimental Methodology: Self-Validating Protocol

To objectively validate the loss of cytotoxicity in the diol impurity, researchers must employ a self-validating experimental workflow. This protocol utilizes orthogonal assays (metabolic viability via MTT and apoptotic confirmation via Flow Cytometry) to ensure that any observed reduction in cell viability is strictly due to compound-induced apoptosis, eliminating false positives from assay artifacts.

Workflow Step1 Cell Culturing (RPMI 8226 / U266) Step2 Compound Treatment (CFZ vs Diol) Step1->Step2 Step3 Incubation (24h - 48h) Step2->Step3 Step4 Viability Assay (MTT / Flow Cytometry) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step experimental workflow for comparative cytotoxicity assessment.

Step-by-Step Protocol

1. Cell Culture and Seeding

  • Action: Culture RPMI-8226 and U266 human multiple myeloma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[1][5]. Seed cells at a density of 2×104 cells/well in 96-well plates.

  • Causality: These specific cell lines are highly dependent on the ubiquitin-proteasome pathway for the clearance of misfolded immunoglobulins, making them exceptionally sensitive models for evaluating proteasome inhibitor efficacy[1].

2. Compound Preparation and Treatment

  • Action: Dissolve Carfilzomib API and the (2R,4R)-diol impurity in molecular-grade DMSO. Perform serial dilutions to treat cells with a concentration gradient ranging from 1 nM to 10,000 nM. Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v).

  • Causality: Capping the DMSO concentration at <0.1% prevents solvent-induced basal toxicity. This acts as an internal control, ensuring that any measured cytotoxicity is exclusively attributable to the pharmacological action of the API rather than the vehicle.

3. Primary Viability Assessment (MTT Assay)

  • Action: After 24 to 48 hours of incubation, add MTT reagent to each well. Incubate for 4 hours, lyse the cells, and measure absorbance at 570 nm[5].

  • Causality: The MTT assay measures mitochondrial metabolic activity, providing a high-throughput, quantitative metric for overall cell viability and allowing for precise IC₅₀ curve generation.

4. Orthogonal Apoptosis Validation (Flow Cytometry)

  • Action: Harvest cells from parallel treatment plates. Stain with Annexin V-FITC and Propidium Iodide (PI), then analyze via flow cytometry[5].

  • Causality: This step makes the protocol self-validating. While the MTT assay shows if cells are dying, Annexin V/PI staining confirms how they are dying. It verifies that the Carfilzomib API induces true programmed cell death (apoptosis) and confirms that the diol impurity fails to trigger this specific pathway[5].

Conclusion

The comparative analysis between Carfilzomib API and its (2R,4R)-diol impurity underscores the absolute necessity of the epoxide pharmacophore for proteasome inhibition. Because the diol impurity is the product of epoxide hydrolysis, it is stripped of its ability to form covalent adducts with the 20S proteasome, resulting in a complete loss of cytotoxicity. For drug development professionals, maintaining rigorous environmental controls during formulation and storage is critical to prevent this degradation pathway and preserve the therapeutic efficacy of the drug product[2].

References

  • Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma.
  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. PMC - nih.gov.
  • Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling p
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. PMC - nih.gov.
  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor.

Sources

Safety & Regulatory Compliance

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